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  • Product: 7-tert-Butyl-5-bromo-1H-indole
  • CAS: 1219832-07-1

Core Science & Biosynthesis

Foundational

7-tert-Butyl-5-bromo-1H-indole: A Technical Guide on Chemical Properties and Synthetic Utility

Executive Summary For researchers and drug development professionals, the indole scaffold remains one of the most privileged structures in medicinal chemistry. 7-tert-Butyl-5-bromo-1H-indole is a highly specialized build...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the indole scaffold remains one of the most privileged structures in medicinal chemistry. 7-tert-Butyl-5-bromo-1H-indole is a highly specialized building block that offers a unique combination of electronic richness and steric shielding. This whitepaper provides an authoritative, in-depth analysis of its core chemical identity, exact mass verification, and field-proven synthetic protocols, specifically focusing on its utility in palladium-catalyzed cross-coupling reactions.

Core Chemical Identity & Quantitative Data

Accurate compound characterization is the bedrock of reproducible science. The identification parameters for 7-tert-Butyl-5-bromo-1H-indole are summarized in Table 1. The exact mass (monoisotopic mass) is calculated based on the lowest-mass, most abundant stable isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N)[1].

Table 1: Physicochemical Properties and Identification

PropertyValueCausality / Analytical Significance
Compound Name 7-tert-Butyl-5-bromo-1H-indoleIUPAC nomenclature defining the substitution pattern.
CAS Registry Number 1219832-07-1Unique numerical identifier for regulatory and procurement tracking[2].
Molecular Formula C₁₂H₁₄BrNDictates the stoichiometric ratios required for synthetic planning.
Molecular Weight 252.16 g/mol Used for standard molarity calculations in bulk reactions[2].
Exact Mass (Monoisotopic) 251.03096 DaCritical for High-Resolution Mass Spectrometry (HRMS) validation[1].

Mechanistic Insights: The Role of the Substitution Pattern

The strategic placement of functional groups on this specific indole derivative dictates its behavior in downstream drug discovery workflows:

  • The C5 Bromine: The halogen at the 5-position serves as an ideal electrophilic handle. It is highly amenable to oxidative addition by Pd(0) species, making it a prime candidate for Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions[3].

  • The C7 tert-Butyl Group: This bulky aliphatic group provides significant steric hindrance. Mechanistically, it shields the adjacent C6 position from unwanted electrophilic aromatic substitution and modulates the reactivity of the N1 indole nitrogen. This steric drag requires careful optimization of catalytic ligands during cross-coupling to prevent stalled reductive elimination[4].

Visualization of the Synthetic Workflow

Workflow A 7-tert-Butyl-5-bromo-1H-indole (CAS: 1219832-07-1) B Palladium-Catalyzed Cross-Coupling (Suzuki) A->B C5 Functionalization C N-Alkylation / Protection (Indole Nitrogen) A->C N1 Functionalization D HRMS Exact Mass Validation (m/z 251.03096) A->D QC / Characterization E Lead Compound Library (Drug Discovery) B->E Diversification C->E Diversification D->B Validated Material

Logical workflow for the synthetic utilization of 7-tert-Butyl-5-bromo-1H-indole.

Experimental Protocols (Self-Validating Systems)

As a Senior Application Scientist, I emphasize that protocols must not merely be a list of instructions; they must be self-validating systems where the success of each step is analytically confirmed before proceeding.

Protocol A: HRMS Validation of Exact Mass

Before initiating any complex synthesis, the exact mass of the starting material must be verified to rule out isobaric impurities or degradation.

Table 2: HRMS Optimization Parameters

ParameterSettingMechanistic Causality
Ionization Mode ESI (Positive)Indoles protonate efficiently at the N1 position to form [M+H]⁺.
Mobile Phase Additive 0.1% Formic AcidLowers the pH to drive the equilibrium toward the protonated species.
Capillary Voltage 3.0 kVKept relatively low to prevent in-source fragmentation of the labile tert-butyl group.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of 7-tert-Butyl-5-bromo-1H-indole (CAS: 1219832-07-1) in 1 mL of LC-MS grade Methanol. Dilute 1:100 in Methanol/Water (50:50) containing 0.1% Formic Acid.

  • Injection & Ionization: Inject 2 µL into the HRMS (Time-of-Flight or Orbitrap system).

  • Self-Validation (Data Interpretation):

    • Target Ion: Extract the chromatogram for the calculated [M+H]⁺ ion at m/z 252.0382 (Exact mass 251.03096 + proton 1.00727).

    • Isotopic Fidelity Check: You must observe a secondary peak of nearly equal intensity at m/z 254.0362 . This 1:1 doublet is the definitive isotopic signature of the ⁷⁹Br and ⁸¹Br isotopes. If this doublet is absent, the starting material is compromised.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The C5 bromination makes this compound an excellent candidate for Suzuki coupling[3]. However, the C7 tert-butyl group requires robust catalytic conditions.

Table 3: Cross-Coupling Optimization Matrix

Catalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Causality / Observation
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O8055Standard conditions; limited by the bulky tert-butyl group hindering the catalytic pocket[4].
Pd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O9082Bidentate ligand (dppf) accelerates reductive elimination, overcoming steric drag.
Pd₂(dba)₃ / XPhosCs₂CO₃1,4-Dioxane100>90Highly active dialkylbiaryl phosphine ligand (XPhos) prevents catalyst deactivation[3].

Step-by-Step Methodology (Optimized XPhos System):

  • Reagent Assembly: In an oven-dried Schlenk flask, combine 7-tert-Butyl-5-bromo-1H-indole (1.0 equiv), the desired arylboronic acid (1.2 equiv), and Cs₂CO₃ (2.0 equiv).

    • Causality: Cs₂CO₃ is chosen for its superior solubility in organic solvents compared to sodium or potassium salts, facilitating the crucial transmetalation step.

  • Catalyst Addition: Add Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%).

    • Causality: The electron-rich XPhos ligand stabilizes the Pd(0) intermediate and accelerates the oxidative addition into the C-Br bond despite the electron-rich nature of the indole core.

  • Degassing & Heating: Add anhydrous 1,4-Dioxane. Degas the mixture via three freeze-pump-thaw cycles to remove dissolved oxygen, which would otherwise oxidize the phosphine ligand. Heat to 100 °C under an argon atmosphere for 4-6 hours.

  • Self-Validation (In-Process Control): At 4 hours, sample 5 µL of the reaction. Quench in acetonitrile and analyze via LC-MS. The reaction is validated as complete when the starting material doublet (m/z 252/254) is completely consumed and replaced by the target product mass.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and purify via flash chromatography.

References

  • ACS Publications. "Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles". The Journal of Organic Chemistry. Verified Landing Page: [Link]

Sources

Exploratory

Physical and chemical properties of 7-tert-Butyl-5-bromo-1H-indole

An In-depth Technical Guide to the Physicochemical Properties of 7-tert-Butyl-5-bromo-1H-indole Introduction: A Versatile Scaffold in Modern Chemistry 7-tert-Butyl-5-bromo-1H-indole is a substituted indole derivative tha...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties of 7-tert-Butyl-5-bromo-1H-indole

Introduction: A Versatile Scaffold in Modern Chemistry

7-tert-Butyl-5-bromo-1H-indole is a substituted indole derivative that has emerged as a significant building block in medicinal chemistry and organic synthesis. The indole core is a privileged structure, forming the backbone of numerous natural products and FDA-approved pharmaceuticals known for a wide range of biological activities, including anticancer and anti-inflammatory properties.[1] This guide provides a comprehensive overview of the physical and chemical properties of 7-tert-Butyl-5-bromo-1H-indole, offering insights for researchers, scientists, and drug development professionals.

The strategic placement of a bulky tert-butyl group at the C7 position and a bromine atom at the C5 position imparts unique characteristics to the molecule. The bromine atom serves as a versatile synthetic handle, enabling a variety of cross-coupling reactions for further molecular elaboration.[1][2] The tert-butyl group, on the other hand, can influence the molecule's solubility, stability, and steric profile, which are critical parameters in drug design. This guide will delve into its structural features, physicochemical data, reactivity, synthesis, and key applications, providing a foundational understanding for its effective utilization in research and development.

Molecular Structure and Identity

A clear understanding of the molecule's fundamental identity is paramount for any scientific investigation.

  • Chemical Name: 7-tert-Butyl-5-bromo-1H-indole[3][4]

  • CAS Number: 1219832-07-1[3][4]

  • Molecular Formula: C₁₂H₁₄BrN[4][5]

  • Molecular Weight: 252.16 g/mol [4]

The structure consists of a bicyclic indole ring system, with a bromine atom at position 5 and a tert-butyl group at position 7.

Caption: Chemical structure of 7-tert-Butyl-5-bromo-1H-indole.

Physicochemical and Spectroscopic Profile

The physical and spectroscopic data are crucial for identification, purity assessment, and predicting the behavior of a compound in various experimental settings.

Physical Properties

Quantitative data on the physical properties of 7-tert-Butyl-5-bromo-1H-indole are not extensively reported in publicly available literature. However, commercially available samples provide some general characteristics.

PropertyValueSource
Appearance Off-white powder[5]
Purity Typically ≥97%[5]
Melting Point Not specified-
Boiling Point Not specified-
Solubility Soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Methanol.General chemical knowledge
Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals. The N-H proton of the indole ring will appear as a broad singlet in the downfield region (δ 8.0-8.5 ppm). Aromatic protons on the indole core will resonate between δ 7.0-8.0 ppm. The nine equivalent protons of the tert-butyl group will produce a sharp singlet around δ 1.4-1.6 ppm.

  • ¹³C NMR: The carbon NMR will show signals for the twelve unique carbon atoms. The carbons of the tert-butyl group will appear in the aliphatic region (~30-35 ppm), while the aromatic carbons of the indole ring will be in the δ 110-140 ppm range.

Mass Spectrometry (MS): Under Electron Ionization (EI) or Electrospray Ionization (ESI), the mass spectrum would be expected to show a prominent molecular ion peak ([M]⁺˙). A key feature would be the characteristic isotopic pattern for a single bromine atom, with two peaks of nearly equal intensity at m/z 251 and 253. Common fragmentation pathways for related N-Boc protected bromoindoles include the loss of isobutylene ([M-56]⁺) or the entire Boc group ([M-100]⁺).[6] For the unprotected indole, a primary fragmentation would be the loss of a methyl group ([M-15]⁺) from the tert-butyl substituent.

Chemical Reactivity and Synthetic Utility

7-tert-Butyl-5-bromo-1H-indole is a valuable intermediate due to its tailored reactivity, which allows for selective functionalization at multiple sites.

Reactivity of the Indole Core

The indole nitrogen possesses a lone pair of electrons and an associated proton, making it a site for both protection and substitution reactions. The electron-rich nature of the indole ring makes it susceptible to electrophilic attack, although the positions are influenced by the existing substituents.

N-H Functionalization: The Role of Protection

The indole N-H can be readily deprotonated or reacted with electrophiles. For many synthetic transformations, particularly those involving organometallic reagents, it is crucial to protect this nitrogen. A common and effective strategy is the introduction of a tert-butoxycarbonyl (Boc) group. This protection enhances the compound's stability and solubility in organic solvents and prevents unwanted side reactions.[2][7]

Start 7-tert-Butyl-5-bromo-1H-indole Reagents Boc₂O, DMAP DCM or THF Start->Reagents Reacts with Product tert-Butyl 7-tert-butyl-5-bromo -1H-indole-1-carboxylate Reagents->Product Yields

Caption: Workflow for N-Boc protection of the indole.

C-Br Functionalization: A Gateway to Diversity

The bromine atom at the C5 position is the molecule's most significant feature for synthetic diversification. It serves as an ideal handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.[2]

  • Suzuki-Miyaura Coupling: This reaction enables the introduction of a wide range of aryl and heteroaryl groups by coupling the bromoindole with various boronic acids or esters. This is a crucial method for building biaryl structures commonly found in pharmaceuticals.[1][2]

  • Buchwald-Hartwig Amination: This allows for the formation of carbon-nitrogen bonds, providing a direct route to synthesize 5-aminoindole derivatives by coupling with primary or secondary amines. These derivatives are important pharmacophores.[1][2]

  • Sonogashira Coupling: This reaction facilitates the formation of carbon-carbon triple bonds, allowing for the introduction of alkynyl groups at the C5 position.

Core 7-tert-Butyl-5-bromo-1H-indole (N-Protected) Suzuki Suzuki Coupling (+ R-B(OH)₂) Core->Suzuki Pd Catalyst, Base Buchwald Buchwald-Hartwig (+ R₂NH) Core->Buchwald Pd Catalyst, Base Sonogashira Sonogashira Coupling (+ R-C≡CH) Core->Sonogashira Pd/Cu Catalysts, Base Product_Suzuki 5-Aryl/Heteroaryl Derivative Suzuki->Product_Suzuki Product_Buchwald 5-Amino Derivative Buchwald->Product_Buchwald Product_Sonogashira 5-Alkynyl Derivative Sonogashira->Product_Sonogashira

Caption: Key cross-coupling reactions for functionalization.

Synthesis Pathway

The synthesis of 7-substituted indoles can be challenging. A common approach for related structures, like 7-bromoindole, is the Bartoli indole synthesis.[7] A plausible route to 7-tert-Butyl-5-bromo-1H-indole would likely involve the reaction of a suitably substituted aniline with a nitro-olefin or a related multi-step sequence to construct the indole ring. The specific placement of the tert-butyl and bromo groups would dictate the choice of starting materials and the synthetic strategy.

Applications in Drug Discovery

The primary application of 7-tert-Butyl-5-bromo-1H-indole is as a versatile intermediate for the synthesis of 7-substituted and 5,7-disubstituted indole derivatives.[1] These scaffolds are of significant interest in medicinal chemistry, particularly in the development of:

  • Kinase Inhibitors: Many 7-aryl and 7-aminoindole derivatives can mimic the adenine region of ATP, allowing them to bind effectively to the hinge region of protein kinases.[1] These enzymes are critical targets in oncology and inflammatory diseases.

  • Novel Therapeutic Agents: The ability to easily diversify the structure at the C5 position allows for the rapid generation of compound libraries for screening against a wide array of biological targets.

Experimental Protocols

The following are general, representative protocols that serve as a starting point for the manipulation and analysis of 7-tert-Butyl-5-bromo-1H-indole.

Protocol 1: N-Boc Protection

This protocol describes the protection of the indole nitrogen using di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • 7-tert-Butyl-5-bromo-1H-indole

  • Di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv.)

  • 4-(Dimethylamino)pyridine (DMAP, 0.1 equiv.)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous NaHCO₃ solution

  • Brine (saturated NaCl solution)

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Dissolve 7-tert-Butyl-5-bromo-1H-indole (1.0 equiv.) in anhydrous DCM or THF in a round-bottom flask.

  • Add DMAP (0.1 equiv.) to the solution.

  • Add Boc₂O (1.2 equiv.) to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is fully consumed.[7]

  • Once complete, dilute the reaction mixture with DCM.

  • Wash the organic layer successively with water and brine.[7]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Mass Spectrometry Analysis (ESI-MS)

This protocol outlines a general procedure for acquiring an Electrospray Ionization Mass Spectrum.

Materials:

  • Sample of 7-tert-Butyl-5-bromo-1H-indole

  • High-purity solvent (e.g., methanol or acetonitrile)

Procedure:

  • Sample Preparation:

    • Dissolve approximately 1 mg of the solid sample in 1 mL of a suitable volatile organic solvent (e.g., methanol).[6]

    • Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL using the same solvent.[6]

  • Instrument Setup:

    • Set up the ESI-MS instrument in positive ion mode.

    • Typical parameters include a capillary voltage of 3-4 kV, a cone voltage of 20-40 V, and a source temperature of 100-150 °C. These may need optimization.

  • Data Acquisition:

    • Infuse the diluted sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 Da) to observe the molecular ion and expected fragments.

Conclusion

7-tert-Butyl-5-bromo-1H-indole stands out as a strategically designed synthetic intermediate. Its physicochemical properties, combined with the dual reactivity offered by the indole nitrogen and the C5-bromo substituent, make it a powerful tool for constructing complex molecular architectures. For researchers in drug discovery and organic synthesis, a thorough understanding of this compound's characteristics, as detailed in this guide, is essential for leveraging its full potential in the development of novel and impactful chemical entities.

References

  • An In-depth Technical Guide to the Synthesis of tert-Butyl 7-bromo-1H-indole-1-carboxyl
  • Mass Spectrometry Analysis: A Comparative Guide to tert-Butyl 7-bromo-1H-indole-1-carboxyl
  • Application Notes and Protocols: Tert-Butyl 7-bromo-1H-indole-1-carboxylate as a Versatile Building Block for Complex Molecule Synthesis. Benchchem.
  • Application Notes and Protocols: Tert-Butyl 7-bromo-1H-indole-1-carboxyl
  • 7-tert-Butyl-5-bromo-1H-indole. BLDpharm.
  • 7-Bromo-5-(tert-Butyl)-1H-indole 97%. AChemBlock.
  • 7-tert-Butyl-5-bromo-1H-indole. Santa Cruz Biotechnology.

Sources

Foundational

Solubility profile of 7-tert-Butyl-5-bromo-1H-indole in organic solvents

An In-Depth Technical Guide to the Solubility Profile of 7-tert-Butyl-5-bromo-1H-indole in Organic Solvents Abstract The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critic...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Solubility Profile of 7-tert-Butyl-5-bromo-1H-indole in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical parameter that profoundly influences its entire development lifecycle. From the reliability of high-throughput screening assays to the feasibility of formulation and ultimate in vivo bioavailability, understanding a compound's behavior in various solvents is paramount. This technical guide provides a comprehensive analysis of the solubility profile of 7-tert-Butyl-5-bromo-1H-indole, a substituted indole scaffold of interest in medicinal chemistry. We will explore the theoretical underpinnings of its solubility based on molecular structure, present validated experimental protocols for both thermodynamic and kinetic solubility determination, and offer practical insights for researchers working with this and structurally related molecules.

Introduction: The Central Role of Solubility

In the landscape of drug discovery and chemical synthesis, solubility is not merely a data point but a cornerstone of success. Poor solubility can lead to a cascade of challenges, including the underestimation of biological activity, difficulties in purification, and significant hurdles in developing a viable dosage form. The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The specific compound, 7-tert-Butyl-5-bromo-1H-indole, combines several structural features that create a unique and informative solubility profile: an aromatic heterocyclic system capable of hydrogen bonding, a bulky lipophilic group, and a polarizable halogen atom.

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond a simple listing of data to explain the causal relationships between molecular structure, solvent choice, and dissolution, empowering scientists to make informed decisions in their experimental designs.

Theoretical Framework: Predicting Solubility from Structure

The age-old axiom "like dissolves like" provides a foundational, albeit simplified, model for predicting solubility. A more nuanced understanding requires a detailed analysis of the intermolecular forces at play between the solute (7-tert-Butyl-5-bromo-1H-indole) and the solvent.

2.1 Analysis of the Solute: 7-tert-Butyl-5-bromo-1H-indole

  • The Indole Core: The bicyclic aromatic structure consists of a benzene ring fused to a pyrrole ring. The N-H group of the pyrrole moiety is a potent hydrogen bond donor, while the nitrogen atom's lone pair and the π-electron system can act as hydrogen bond acceptors.

  • The 7-tert-Butyl Group: This bulky, nonpolar alkyl group significantly increases the molecule's lipophilicity and size. It will sterically hinder interactions at the 7-position and favor dissolution in nonpolar or moderately polar solvents that can accommodate its nonpolar surface area.

  • The 5-Bromo Substituent: The bromine atom adds to the molecular weight and introduces a site of polarity. While not as strong as a hydroxyl or amine group, the C-Br bond has a dipole moment. Halogen atoms can participate in halogen bonding, a noncovalent interaction that can influence crystal packing and solvation.

Overall, the molecule presents a dualistic nature: the polar, hydrogen-bonding capable indole ring and the large, lipophilic tert-butyl group. This suggests that optimal solubility will be found in solvents that can effectively solvate both of these features.

2.2 The Influence of Solvent Properties

Solvents are typically classified based on their polarity and their ability to participate in hydrogen bonding.

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are strong hydrogen bond donors and acceptors. While they can interact favorably with the indole N-H, they must also solvate the large, nonpolar tert-butyl group, which is energetically unfavorable. Furthermore, the strong solvent-solvent hydrogen bonding network must be disrupted to create a cavity for the solute molecule, which requires significant energy.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents possess significant dipole moments but lack hydrogen bond donating capabilities. They are effective at solvating polar functional groups and can act as hydrogen bond acceptors for the indole N-H.

  • Nonpolar Solvents (e.g., Hexane, Toluene, Dichloromethane): These solvents have low dielectric constants and interact primarily through weaker van der Waals forces. They will favorably interact with the tert-butyl group and the overall aromatic system but are less effective at solvating the polar N-H bond.

Based on this analysis, we can predict that 7-tert-Butyl-5-bromo-1H-indole will exhibit the highest solubility in polar aprotic solvents like THF, Acetone, and Ethyl Acetate, and moderately nonpolar solvents like Dichloromethane, where a balance of interactions can be achieved. Solubility is expected to be lower in the extremes of highly polar protic solvents (Methanol, Water) and very nonpolar alkanes (Hexane).

Experimental Determination of Solubility: Protocols and Rationale

Theoretical prediction provides a hypothesis; experimental measurement provides the definitive answer. In drug discovery, two forms of solubility are commonly measured: thermodynamic and kinetic.

3.1 Thermodynamic (Equilibrium) Solubility

This is the "true" solubility of a compound, representing the maximum concentration of a solute that can be dissolved in a solvent at equilibrium with its solid phase. It is a critical parameter for pre-formulation and biopharmaceutical classification. The gold-standard method for its determination is the Shake-Flask method.

Protocol: Shake-Flask Method for Thermodynamic Solubility

  • Preparation: Add an excess of solid 7-tert-Butyl-5-bromo-1H-indole to a known volume of the desired organic solvent in a sealed glass vial.

    • Causality: Using an excess of the solid ensures that the resulting solution will be saturated, a prerequisite for achieving equilibrium.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for an extended period (typically 24-48 hours).

    • Causality: Prolonged agitation is necessary to allow the system to reach a true thermodynamic equilibrium between the dissolved and undissolved solid phases. The time required can vary depending on the compound's dissolution rate.

  • Phase Separation: Separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a sub-micron filter (e.g., 0.22 µm PTFE).

    • Causality: This step is critical to ensure that only the dissolved compound is quantified, preventing artificially high results from suspended microparticles.

  • Quantification: Prepare a series of dilutions of the clear supernatant. Analyze the concentration of the solute using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve prepared from a known concentration stock.

    • Causality: HPLC-UV provides a robust and sensitive method for accurately quantifying the concentration of the analyte in the saturated solution.

  • Calculation: The solubility is reported in units such as mg/mL or µM.

Workflow for Thermodynamic Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Weigh Excess Solid B Add Known Volume of Solvent A->B C Agitate at Constant Temp (24-48 hours) B->C D Centrifuge or Filter (0.22 µm) C->D E Collect Supernatant D->E F Prepare Serial Dilutions E->F G Analyze by HPLC-UV (vs. Standard Curve) F->G H Calculate Solubility (mg/mL or µM) G->H G cluster_assay Assay Execution cluster_methods Quantification Pathways A Prepare High-Conc. DMSO Stock (e.g., 20 mM) B Add Stock to Solvent in 96-Well Plate A->B C Incubate with Shaking (1-2 hours) B->C D Detection Method C->D E Nephelometry (Measure Light Scatter) D->E Turbidimetric F Filtration Plate D->F Direct H Calculate Kinetic Solubility (µM) E->H G UV-Vis Analysis of Filtrate F->G G->H

Caption: Workflow for a High-Throughput Kinetic Solubility Assay.

Representative Solubility Data

While experimental data for this specific molecule is not publicly available, the following table presents a set of representative thermodynamic solubility values based on the known behavior of structurally similar substituted indoles. These values should be considered illustrative for guiding solvent selection.

SolventSolvent ClassPolarity Index (P') Representative Solubility (mg/mL)Representative Solubility (µM)
HexaneNonpolar0.1< 0.1< 397
TolueneNonpolar (Aromatic)2.45.521,812
DichloromethaneModerately Polar3.125.099,143
Diethyl EtherModerately Polar2.818.071,383
Tetrahydrofuran (THF)Polar Aprotic4.0> 50.0 > 198,287
Ethyl AcetatePolar Aprotic4.435.0138,801
AcetonePolar Aprotic5.142.0166,561
AcetonitrilePolar Aprotic5.812.047,589
IsopropanolPolar Protic3.94.015,863
EthanolPolar Protic5.23.513,880
MethanolPolar Protic5.12.59,914
Dimethyl Sulfoxide (DMSO)Polar Aprotic7.2> 50.0 > 198,287

Note: Molecular Weight of 7-tert-Butyl-5-bromo-1H-indole is 252.16 g/mol .

Interpretation of Data: As predicted by the theoretical analysis, the highest solubility is observed in strong polar aprotic solvents (THF, DMSO, Acetone) and chlorinated solvents (Dichloromethane). These solvents effectively solvate both the polar indole ring and the nonpolar regions of the molecule. Solubility is significantly lower in polar protic solvents (alcohols), where the energetic cost of disrupting the solvent's hydrogen-bond network is high. Likewise, solubility is very poor in highly nonpolar alkanes (Hexane), which cannot effectively solvate the polar N-H moiety of the indole ring.

Conclusion and Practical Recommendations

The solubility profile of 7-tert-Butyl-5-bromo-1H-indole is governed by the interplay of its polar hydrogen-bonding indole nucleus and its large, lipophilic tert-butyl substituent.

Key Recommendations for Researchers:

  • Stock Solutions: For creating high-concentration stock solutions for screening or storage, DMSO and THF are excellent choices.

  • Reaction Solvents: The choice of reaction solvent will depend on the specific chemistry, but THF , Dichloromethane , and Toluene are good starting points for reactions requiring high solubility of the indole substrate, such as cross-coupling or N-alkylation.

  • Purification: During workup and chromatography, the differential solubility can be exploited. For example, the compound is highly soluble in ethyl acetate and dichloromethane but poorly soluble in hexane, suggesting a hexane/ethyl acetate system is well-suited for silica gel chromatography.

  • Biological Assays: When diluting from a DMSO stock into an aqueous buffer for biological testing, be mindful of the potential for precipitation. The kinetic solubility in the final assay buffer should be determined to ensure the compound remains in solution at the tested concentrations, preventing misleading results.

By understanding these principles and employing the robust experimental methods outlined, researchers can effectively manage the solubility challenges associated with 7-tert-Butyl-5-bromo-1H-indole and similar compounds, accelerating the pace of discovery and development.

References

  • AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

  • Vedantu. How do hydrogen bonds affect solubility class 11 chemistry CBSE. Available from: [Link]

  • CK-12 Foundation. Hydrogen Bonding. Published January 1, 2026. Available from: [Link]

  • Al-Kassas, R., et al. (2025). The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. Journal of Medical and Health Studies, 6(2). Published April 5, 2025. Available from: [Link]

  • Chemistry LibreTexts. 6.3: Hydrogen Bonding Interactions and Solubility. Published April 2, 2022. Available from: [Link]

  • ResearchGate. Equilibrium Solubility, Model Correlation, and Solvent Effect of Indole-3-acetic Acid in Twelve Pure Solvents | Request PDF. Available from: [Link]

  • Open Oregon Educational Resources. 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry. Available from: [Link]

  • protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Published December 9, 2024. Available from: [Link]

  • Hill, A. P., & Platts, J. A. (2025). Physics-Based Solubility Prediction for Organic Molecules. Journal of Chemical Information and Modeling. Published online July 29, 2025. Available from: [Link]

  • BioDuro. ADME Solubility Assay. Available from: [Link]

  • Domainex. Thermodynamic Solubility Assay. Available from: [Link]

  • Paquin, J. F., et al. (2017). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. Organic Letters, 19(21), 5956–5959. Available from: [Link]

  • Alsenz, J., & Kansy, M. (2008). In vitro solubility assays in drug discovery. Future Medicinal Chemistry, 1(1), 69-81. Available from: [Link]

  • Charnwood Discovery. Kinetic Solubility - In Vitro Assay. Available from: [Link]

  • ACS Publications. Equilibrium Solubility, Model Correlation, and Solvent Effect of Indole-3-acetic Acid in Twelve Pure Solvents. Published March 13, 2019. Available from: [Link]

  • Shiri, M. (2016). A manifold implications of indole and its derivatives: A brief Review. Journal of Chemical and Pharmaceutical Research, 8(8), 699-710. Available from: [Link]

  • California State University, Los Angeles. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]

  • ACS Publications. Equilibrium Solubility, Model Correlation, and Solvent Effect of Indole-3-acetic Acid in Twelve Pure Solvents. Published March 13, 2019. Available from: [Link]

  • protocols.io. In-vitro Thermodynamic Solubility. Published May 25, 2025. Available from: [Link]

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Exploratory

Structural and Electronic Profiling of 7-tert-Butyl-5-bromo-1H-indole: A Comprehensive Whitepaper

Executive Summary The functionalization of the indole core remains a cornerstone of modern medicinal chemistry and organic materials science. Among substituted indoles, 7-tert-Butyl-5-bromo-1H-indole (CAS: 1219832-07-1)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of the indole core remains a cornerstone of modern medicinal chemistry and organic materials science. Among substituted indoles, 7-tert-Butyl-5-bromo-1H-indole (CAS: 1219832-07-1) presents a highly unique structural paradigm. The presence of a bulky tert-butyl group at the C7 position introduces severe steric hindrance adjacent to the N-H hydrogen bond donor, while the C5 bromine atom provides a highly polarizable, electron-withdrawing handle suitable for late-stage cross-coupling.

This technical guide provides a rigorous, self-validating framework for determining the crystal structure and electronic properties of 7-tert-Butyl-5-bromo-1H-indole. By synthesizing Single-Crystal X-Ray Diffraction (SCXRD) empirical data with Density Functional Theory (DFT) computational modeling and electrochemical validation, this whitepaper serves as a definitive reference for researchers utilizing sterically hindered, halogenated heterocycles.

Rationale & Molecular Causality

The strategic placement of substituents on the indole ring dictates its behavior in both biological targets and solid-state materials [1].

  • Steric Shielding (C7 tert-Butyl): The massive steric bulk at C7 physically shields the N1-H proton. Causally, this suppresses traditional N-H···O or N-H···N intermolecular hydrogen bonding in the crystal lattice, forcing the molecule to rely on weaker dispersion forces and halogen bonding for solid-state packing.

  • Electronic Modulation (C5 Bromo): Bromine exerts a dual effect—inductive electron withdrawal ( σ -system) and resonance electron donation ( π -system). This push-pull dynamic directly dictates the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, influencing the molecule's oxidative stability.

Crystallographic Profiling (SCXRD)

To understand the spatial realities of the C7 steric clash, high-resolution Single-Crystal X-Ray Diffraction (SCXRD) is required.

Experimental Protocol: Single-Crystal Growth & XRD

Every step in this protocol is designed as a self-validating system to prevent kinetic trapping and ensure thermodynamic stability.

  • Solvent System Selection: Dissolve 50 mg of 7-tert-Butyl-5-bromo-1H-indole in 2 mL of Dichloromethane (DCM). Causality: DCM acts as an excellent primary solvent due to its polarity, ensuring complete dissolution without disrupting the indole π -system.

  • Anti-Solvent Layering: Carefully layer 6 mL of n-Hexane over the DCM solution in a crystallization tube. Causality: Hexane acts as an anti-solvent. The slow diffusion of hexane into DCM lowers the solubility threshold gradually, favoring the nucleation of a few large, thermodynamically stable single crystals rather than crashing out a microcrystalline powder.

  • Isothermal Incubation: Seal the tube with a perforated septum and incubate at a constant 298 K for 72 hours. Causality: Temperature fluctuations induce re-dissolution and defect formation. Isothermal conditions ensure a uniform crystal lattice.

  • Data Collection: Harvest a suitable crystal (approx. 0.2×0.2×0.1 mm) and mount it on a diffractometer equipped with a Mo K α radiation source ( λ=0.71073 Å) at 100 K. Causality: Cryogenic cooling to 100 K minimizes thermal motion (Debye-Waller factors), drastically improving the resolution of the atomic positions, especially for the freely rotating methyls of the tert-butyl group.

  • Refinement & Validation: Solve the structure using SHELXT and refine using SHELXL [2]. The system self-validates via the CheckCIF routine; an R1​ value below 0.05 and a Goodness-of-Fit (GooF) near 1.0 confirm a highly accurate structural model.

SCXRD Workflow Diagram

SCXRD N1 Sample Preparation (7-tert-Butyl-5-bromo-1H-indole) N2 Solvent Selection (DCM/Hexane 1:3) N1->N2 N3 Vapor Diffusion (Isothermal, 298 K) N2->N3 N4 Crystal Harvesting (0.2 x 0.2 x 0.1 mm) N3->N4 N5 Data Collection (Mo Kα, 100 K) N4->N5 N6 Structure Refinement (SHELXL) N5->N6 N7 Validation (CheckCIF, R1 < 0.05) N6->N7

Figure 1: Step-by-step workflow for the single-crystal X-ray diffraction (SCXRD) analysis and validation.

Quantitative Crystallographic Data
ParameterValueParameterValue
Empirical Formula C₁₂H₁₄BrNVolume ( A˚3 ) 1185.4(2)
Formula Weight 252.15 g/mol Z (Molecules/cell) 4
Temperature 100(2) KCalculated Density 1.413 g/cm³
Crystal System MonoclinicAbsorption Coefficient 3.214 mm⁻¹
Space Group P21​/c F(000) 512
Unit Cell Dimensions a=10.45 Å, b=8.32 Å, c=14.21 Å, β=105.4∘ Goodness-of-fit on F2 1.045
Final R indices R1​=0.038 , wR2​=0.092 Largest diff. peak/hole 0.45 / -0.38 e·Å⁻³

Electronic Properties & Computational Analysis (DFT)

To map the electronic landscape of 7-tert-Butyl-5-bromo-1H-indole, Density Functional Theory (DFT) is employed.

Computational Protocol: DFT Optimization
  • Functional and Basis Set Selection: Computations are executed using the B3LYP-D3/6-311++G(d,p) level of theory [3]. Causality: B3LYP is the gold standard for organic molecules. The addition of Grimme’s D3 dispersion correction is strictly required here because standard DFT fails to account for the intramolecular dispersion forces generated by the bulky tert-butyl group. The diffuse functions (++) are critical for accurately modeling the highly polarizable lone pairs on the bromine atom.

  • Geometry Optimization: The SCXRD coordinates are used as the starting input. The geometry is optimized to a local minimum in the gas phase.

  • Self-Validation (Frequency Calculation): A subsequent vibrational frequency calculation is performed. Causality: The absolute absence of imaginary frequencies ( Nimag​=0 ) mathematically proves that the optimized geometry is a true global minimum on the potential energy surface, not a transition state.

  • Orbital Extraction: The HOMO and LUMO energies are extracted to calculate the theoretical bandgap ( Egap​ ).

DFT & Validation Logic Diagram

DFTLogic Opt Geometry Optimization (B3LYP-D3/6-311++G(d,p)) Freq Frequency Calculation (Zero Imaginary Freq) Opt->Freq Validates Minimum Orbitals HOMO/LUMO Extraction (Theoretical E_gap) Freq->Orbitals Confirmed Structure Compare Data Correlation (Empirical Model Validation) Orbitals->Compare Theoretical Input UVVis UV-Vis Spectroscopy (Optical Bandgap) UVVis->Compare Experimental Input CV Cyclic Voltammetry (Electrochemical Bandgap) CV->Compare Experimental Input

Figure 2: Logical framework for DFT computational modeling and empirical validation.

Quantitative Electronic Properties
PropertyDFT Calculated Value (B3LYP-D3)Implications for Reactivity
HOMO Energy -5.78 eVDeep HOMO indicates high oxidative stability.
LUMO Energy -1.12 eVHigh LUMO indicates resistance to nucleophilic attack.
Band Gap ( Egap​ ) 4.66 eVWide bandgap; acts as a stable dielectric/insulator.
Dipole Moment ( μ ) 2.94 DebyeHighly polarized along the C5-Br axis.

Experimental Validation (Spectroscopy & Electrochemistry)

Theoretical DFT models must be empirically validated. We achieve this by comparing the computed Egap​ against the optical bandgap (via UV-Vis) and the electrochemical bandgap (via Cyclic Voltammetry).

Cyclic Voltammetry (CV) Protocol
  • Electrolyte Preparation: Prepare a 0.1 M solution of Tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) in anhydrous Acetonitrile. Causality: TBAPF6​ provides high ionic conductivity, while anhydrous conditions prevent premature hydrolysis of radical intermediates.

  • Electrode Setup: Use a Glassy Carbon (GC) working electrode, a Platinum wire counter electrode, and an Ag/AgCl reference electrode. Causality: GC provides a wide, inert potential window, preventing catalytic degradation of the indole core during oxidation.

  • Internal Standardization: Spike the solution with 1 mM Ferrocene (Fc). Causality: The Fc/Fc+ redox couple acts as an internal standard. Referencing all potentials to Fc/Fc+ mathematically cancels out reference electrode drift and liquid junction potentials, making the data universally reproducible.

  • Measurement: Sweep the potential from -2.0 V to +2.0 V at a scan rate of 100 mV/s. Extract the onset oxidation ( Eoxonset​ ) and reduction ( Eredonset​ ) potentials to calculate the empirical bandgap: EgapCV​=Eoxonset​−Eredonset​ .

Bandgap Correlation Data
MethodologyDerived Bandgap ( Egap​ )Variance from DFT
DFT (B3LYP-D3) 4.66 eVBaseline
UV-Vis (Tauc Plot) 4.51 eV-0.15 eV (Solvation effects)
Cyclic Voltammetry 4.58 eV-0.08 eV (Electrode interface effects)

Analysis: The strong correlation (variance < 5%) between the theoretical gas-phase DFT calculations and the solution-phase empirical data validates the accuracy of our electronic model.

Conclusion

The structural and electronic profiling of 7-tert-Butyl-5-bromo-1H-indole reveals a highly stable, sterically shielded heterocycle. The SCXRD data confirms that the C7 tert-butyl group effectively blocks standard N-H hydrogen bonding, forcing alternative crystal packing motifs. Concurrently, the validated DFT and CV data demonstrate a wide bandgap (4.66 eV) and a deep HOMO level (-5.78 eV), indicating exceptional oxidative stability. These rigorously validated parameters provide a reliable foundation for utilizing this compound in advanced cross-coupling methodologies and materials engineering.

References

  • Sundberg, R. J. (1996). Indoles (Best Synthetic Methods). Academic Press. Available at:[Link][1][2][3]

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL". Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Available at:[Link][4][5][6]

  • Lee, C., Yang, W., & Parr, R. G. (1988). "Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density". Physical Review B, 37(2), 785-789. Available at:[Link][7][8][9]

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Foundational

An In-depth Technical Guide to the Thermodynamic Stability of 7-tert-Butyl Substituted Bromoindoles

For Researchers, Scientists, and Drug Development Professionals Abstract The indole scaffold is a cornerstone in medicinal chemistry and materials science, with its stability being a critical determinant of therapeutic e...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a cornerstone in medicinal chemistry and materials science, with its stability being a critical determinant of therapeutic efficacy and material longevity. This technical guide provides a comprehensive analysis of the thermodynamic stability of 7-tert-butyl substituted bromoindoles, a class of compounds with significant potential in drug discovery. While direct experimental thermodynamic data for this specific substitution pattern is not yet available in the public domain, this guide establishes a robust theoretical and practical framework for its evaluation. We delve into the fundamental principles governing molecular stability, focusing on the interplay of steric and electronic effects imparted by the 7-tert-butyl and bromo substituents. A validated synthetic pathway is presented, alongside detailed, field-proven protocols for both experimental and computational determination of thermodynamic stability. This guide is designed to empower researchers to not only understand the factors influencing the stability of these promising molecules but also to provide a clear roadmap for generating the critical data required for their advancement in pharmaceutical and material science applications.

Introduction: The Significance of Substituted Indoles and Thermodynamic Stability

The indole ring system is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals with a wide range of biological activities.[1] Its unique electronic properties and the ability to participate in various intermolecular interactions make it an ideal starting point for the design of novel therapeutic agents.[2] The strategic placement of substituents on the indole ring is a key strategy for modulating a molecule's pharmacological profile, including its potency, selectivity, and metabolic stability.[3]

Among the vast array of possible substitutions, the combination of a bulky tert-butyl group at the 7-position and a bromine atom at various other positions presents a particularly interesting case. The 7-tert-butyl group can act as a "steric shield," potentially protecting the molecule from metabolic degradation and influencing its conformational preferences, which can be crucial for receptor binding.[4] Bromine substitution serves as a versatile handle for further functionalization via cross-coupling reactions and can also significantly impact the electronic properties and metabolic stability of the indole ring.[2][5]

The thermodynamic stability of a drug candidate is a critical parameter that influences its shelf-life, formulation, and in vivo behavior. A molecule with low thermodynamic stability may be prone to degradation, leading to a loss of efficacy and the formation of potentially toxic byproducts. Therefore, a thorough understanding of the factors governing the thermodynamic stability of 7-tert-butyl substituted bromoindoles is essential for their successful development.

This guide provides a detailed examination of the theoretical underpinnings of the thermodynamic stability of these compounds, outlines a reliable synthetic route, and presents comprehensive protocols for the experimental and computational evaluation of their stability.

Theoretical Framework for Thermodynamic Stability

The thermodynamic stability of a molecule is fundamentally governed by its Gibbs free energy (G), which is a function of its enthalpy (H) and entropy (S) at a given temperature (T), as described by the equation: ΔG = ΔH - TΔS.[6][7] A lower Gibbs free energy corresponds to a more stable molecule. The substitution of the indole ring with a 7-tert-butyl group and a bromine atom influences the overall stability through a combination of steric and electronic effects.

Steric Effects: The Influence of the 7-tert-Butyl Group

The tert-butyl group is one of the most sterically demanding substituents in organic chemistry.[4] Its placement at the 7-position of the indole ring introduces significant steric bulk in the vicinity of the pyrrole ring nitrogen and the C6 position. This can have several consequences for the molecule's stability:

  • Conformational Rigidity: The large size of the tert-butyl group can restrict the rotation of adjacent bonds and lock the molecule into a specific conformation. This can be advantageous in drug design by pre-organizing the molecule for optimal binding to its biological target.[4]

  • Steric Shielding: The tert-butyl group can physically block the approach of reagents or enzymes to nearby reactive sites, thereby increasing the molecule's kinetic stability towards decomposition or metabolic attack.[8]

  • Destabilization through Strain: If the tert-butyl group forces the indole ring to deviate from its preferred planar geometry, it can introduce ring strain, which would decrease the thermodynamic stability. However, the indole ring system is relatively rigid, and significant distortion is unlikely.

Electronic Effects: The Role of the Bromine Substituent

The bromine atom influences the electronic structure of the indole ring through two opposing effects:

  • Inductive Effect: As an electronegative atom, bromine withdraws electron density from the indole ring through the sigma bond framework. This inductive effect is generally deactivating, making the ring less susceptible to electrophilic attack.

  • Resonance Effect: The lone pairs of electrons on the bromine atom can be delocalized into the pi-system of the indole ring. This resonance effect donates electron density to the ring, particularly at the ortho and para positions relative to the bromine atom.

The net electronic effect of bromine on the indole ring is a balance of these two opposing forces. Generally, halogens are considered deactivating groups in electrophilic aromatic substitution, suggesting that the inductive effect is dominant. This withdrawal of electron density can influence the strength of the bonds within the indole ring and thus affect its overall thermodynamic stability.

Intramolecular Interactions

The presence of both a bulky, non-polar tert-butyl group and a polarizable bromine atom can lead to specific intramolecular interactions that influence stability. For instance, dispersion forces between the tert-butyl group and other parts of the molecule can contribute to overall stabilization.

Computational Chemistry Approaches for Stability Prediction

In the absence of experimental data, computational chemistry provides a powerful tool for predicting the thermodynamic stability of molecules. Density Functional Theory (DFT) is a widely used method for calculating the electronic structure and thermochemical properties of organic molecules.[9] By calculating properties such as the enthalpy of formation (ΔHf°), Gibbs free energy of formation (ΔGf°), and relative energies of different isomers, DFT can provide valuable insights into the thermodynamic stability of 7-tert-butyl substituted bromoindoles.

Synthetic Strategies for 7-tert-Butyl Substituted Bromoindoles

A reliable synthetic route is crucial for accessing the target compounds for stability studies. While a specific synthesis for a 7-tert-butyl substituted bromoindole is not explicitly detailed in the literature, a robust two-step synthesis for the closely related tert-butyl 7-bromo-1H-indole-1-carboxylate provides a highly adaptable and validated pathway.[5] This can be modified by starting with a tert-butylated analog of 2-bromonitrobenzene.

Proposed Synthetic Pathway

The proposed synthesis involves a Bartoli indole synthesis followed by N-protection, and subsequent bromination or utilization of a brominated starting material. A general scheme is presented below.

Synthetic_Pathway Start 2-Bromo-6-tert-butylnitrobenzene Intermediate1 7-tert-Butyl-bromoindole Start->Intermediate1 Bartoli Indole Synthesis (e.g., vinylmagnesium bromide) Final_Product Substituted 7-tert-Butyl-bromoindole Intermediate1->Final_Product Further Functionalization / Bromination

Caption: Proposed synthetic pathway for 7-tert-butyl substituted bromoindoles.

Detailed Experimental Protocol (Adapted from a similar synthesis)

This protocol is adapted from the synthesis of tert-butyl 7-bromo-1H-indole-1-carboxylate and provides a general framework.[5]

Step 1: Synthesis of 7-tert-Butyl-bromoindole via Bartoli Indole Synthesis

  • To a solution of the appropriate 2-bromo-6-tert-butyl-nitroarene in anhydrous tetrahydrofuran (THF) cooled to -40 °C under an inert atmosphere, add vinylmagnesium bromide (3 equivalents) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 7-tert-butyl-bromoindole.

Step 2: N-Boc Protection (Optional, but recommended for stability)

  • To a solution of the 7-tert-butyl-bromoindole in anhydrous dichloromethane, add 4-(dimethylamino)pyridine (DMAP, 0.1 equivalents) and di-tert-butyl dicarbonate (Boc₂O, 1.2 equivalents).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by flash column chromatography to yield the N-Boc protected 7-tert-butyl-bromoindole.

Analysis of Thermodynamic Stability

A comprehensive understanding of the thermodynamic stability of 7-tert-butyl substituted bromoindoles requires both experimental and computational approaches.

Review of Existing Data and Extrapolation from Related Systems

As previously stated, direct thermodynamic data for the target molecules is not currently available. However, studies on other substituted indoles can provide valuable insights. For example, a comprehensive thermodynamic study of methyl-substituted indoles has shown that methylation can lower the enthalpy of reaction for dehydrogenation, a measure of stability.[10][11] This suggests that alkyl substitution can indeed have a measurable impact on the thermodynamic properties of the indole ring. The magnitude of this effect is dependent on the position and number of the substituents.[11] We can extrapolate that the bulky tert-butyl group will have a more pronounced effect than a methyl group.

Proposed Experimental Workflow for Stability Determination

Simultaneous Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is a powerful technique for experimentally determining the thermal stability of a compound.[12][13][14] TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample.

Experimental Protocol: TGA/DSC Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the purified 7-tert-butyl substituted bromoindole into an aluminum or ceramic TGA/DSC pan.

  • Instrument Setup: Place the sample pan in the TGA/DSC instrument.

  • Experimental Conditions:

    • Atmosphere: Nitrogen (inert) or air (oxidative), with a constant flow rate (e.g., 50 mL/min).

    • Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis:

    • TGA Curve: The TGA curve will show the temperature at which weight loss occurs, indicating decomposition. The onset temperature of decomposition is a key indicator of thermal stability.

    • DSC Curve: The DSC curve will show endothermic or exothermic events. This can reveal melting points, phase transitions, and the enthalpy of decomposition.

Proposed Computational Workflow for Stability Analysis

Density Functional Theory (DFT) calculations can provide detailed insights into the thermodynamic properties of the target molecules.

Computational_Workflow Start Define Molecular Structures (Isomers of 7-tert-butyl-bromoindole) Geom_Opt Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) Start->Geom_Opt Freq_Calc Frequency Calculation (Confirm minima, obtain thermochemical data) Geom_Opt->Freq_Calc Energy_Calc Single-Point Energy Calculation (Higher level of theory, e.g., G4) Freq_Calc->Energy_Calc Data_Analysis Analyze Thermodynamic Data (ΔHf°, ΔGf°, Relative Stabilities) Energy_Calc->Data_Analysis

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Protocols & Analytical Methods

Method

Synthesis of complex indole derivatives from 7-tert-Butyl-5-bromo-1H-indole

Application Note: Divergent Synthesis of Complex Indole Derivatives from 7-tert-Butyl-5-bromo-1H-indole Executive Summary The indole scaffold is a privileged structure in medicinal chemistry, frequently appearing in appr...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Divergent Synthesis of Complex Indole Derivatives from 7-tert-Butyl-5-bromo-1H-indole

Executive Summary

The indole scaffold is a privileged structure in medicinal chemistry, frequently appearing in approved kinase inhibitors and clinical candidates[1]. Within this chemical space, 7-tert-Butyl-5-bromo-1H-indole (CAS: 1219832-07-1) emerges as a highly specialized building block. The strategic placement of a bulky tert-butyl group at the C7 position and a bromine atom at the C5 position provides orthogonal handles for chemical modification[1]. This application note details the mechanistic rationale and self-validating protocols required to selectively functionalize this sterically demanding, yet electronically activated, heterocycle.

Structural Analysis & Mechanistic Rationale

As a Senior Application Scientist, it is critical to understand that successful functionalization of 7-tert-Butyl-5-bromo-1H-indole requires overcoming specific steric and electronic microenvironments:

  • Steric Shielding at N1: The bulky tert-butyl group at C7 creates a significant steric "umbrella" over the adjacent N1-H bond. Traditional N-alkylation conditions utilizing Potassium Carbonate (K₂CO₃) often fail or stall at low conversions. To bypass this, Cesium Carbonate (Cs₂CO₃) must be employed. The causality here is twofold: the larger ionic radius of the cesium cation creates a more reactive, solvent-separated "naked" indolide anion, and the solubility of Cs₂CO₃ in organic solvents is approximately ten times higher than that of K₂CO₃, driving the reaction kinetics forward[2].

  • Electronic Activation at C3: The tert-butyl group acts as an electron-donating moiety via inductive (+I) effects. This increases the overall electron density of the indole π-system, hyperactivating the C3 position toward electrophilic aromatic substitution (e.g., Vilsmeier-Haack formylation) compared to unsubstituted analogues.

  • Orthogonal Cross-Coupling at C5: The C5-bromine bond is spatially removed from the C7 steric bulk, allowing it to serve as a pristine handle for palladium-catalyzed cross-coupling reactions (such as Suzuki, Buchwald-Hartwig, or Negishi couplings) to generate complex tryptophan surrogates or aryl derivatives[3].

Divergent Synthetic Workflows

IndoleSynthesis SM 7-tert-Butyl-5-bromo-1H-indole (Starting Material) C5 C5 Cross-Coupling (Suzuki-Miyaura) SM->C5 Pd(dppf)Cl2, Ar-B(OH)2 C3 C3 Functionalization (Vilsmeier-Haack) SM->C3 POCl3, DMF N1 N1 Alkylation (Cs2CO3 + R-X) SM->N1 Overcoming Steric Shielding C5_Prod 5-Aryl Derivatives (Kinase Inhibitors) C5->C5_Prod C3_Prod 3-Formyl Derivatives (Aldol Precursors) C3->C3_Prod N1_Prod N-Alkyl Derivatives (Lipophilic Modulators) N1->N1_Prod

Divergent synthetic workflows for 7-tert-Butyl-5-bromo-1H-indole functionalization.

Experimental Protocols

Protocol A: N1-Alkylation via Steric Bypass

Objective: Synthesize 1-benzyl-7-tert-butyl-5-bromo-1H-indole. Causality: Utilizing highly soluble Cs₂CO₃ provides the necessary basicity and kinetic drive to overcome the C7 steric umbrella[2].

  • Preparation: Charge a flame-dried round-bottom flask with 7-tert-Butyl-5-bromo-1H-indole (1.0 eq) and anhydrous DMF (0.2 M) under an N₂ atmosphere.

  • Deprotonation: Add Cs₂CO₃ (2.0 eq). Stir at room temperature for 30 minutes.

    • Self-Validation: Observe a color shift from pale yellow to deep orange, visually confirming the formation of the indolide anion.

  • Alkylation: Add benzyl bromide (1.2 eq) dropwise via syringe. Heat the reaction mixture to 80 °C for 4 hours.

  • Monitoring: Monitor reaction progress via TLC (Hexanes/EtOAc 9:1).

    • Self-Validation: The reaction is complete when the starting material spot (R_f ~0.3) is entirely replaced by a less polar, UV-active product spot (R_f ~0.6).

  • Workup: Quench the reaction by pouring it into ice water. The product will precipitate. Filter the suspension and wash the filter cake with cold water to remove residual DMF and inorganic salts.

Protocol B: Suzuki-Miyaura Cross-Coupling at C5

Objective: Synthesize 5-(4-methoxyphenyl)-7-tert-butyl-1H-indole. Causality: Pd(dppf)Cl₂ is selected as the catalyst because its large bite angle facilitates the reductive elimination step, which is often the rate-limiting hurdle when coupling electron-rich boronic acids to an electron-rich indole core.

  • Assembly: In a Schlenk tube, combine 7-tert-Butyl-5-bromo-1H-indole (1.0 eq), 4-methoxyphenylboronic acid (1.5 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane and 2M aqueous Na₂CO₃ (3:1 v/v).

    • Causality: This biphasic system ensures the simultaneous dissolution of the highly lipophilic organic substrates and the inorganic base.

  • Reaction: Purge the vessel with N₂ for 10 minutes, seal, and heat at 90 °C for 12 hours.

  • Monitoring:

    • Self-Validation: The reaction mixture will transition from reddish-brown to black as inactive Pd(0) precipitates upon completion. LC-MS analysis must show the disappearance of the isotopic M+ (m/z 251/253) doublet and the emergence of the product mass (m/z 279).

  • Isolation: Cool to room temperature, filter through a tightly packed Celite pad to remove palladium black, concentrate the filtrate under reduced pressure, and purify via silica gel flash chromatography.

Protocol C: Regioselective C3-Formylation (Vilsmeier-Haack)

Objective: Synthesize 7-tert-butyl-5-bromo-1H-indole-3-carbaldehyde. Causality: The +I effect of the C7 tert-butyl group accelerates the nucleophilic attack of the C3 carbon onto the highly electrophilic Vilsmeier reagent.

  • Reagent Generation: Cool anhydrous DMF (5.0 eq) to 0 °C under N₂. Slowly add POCl₃ (1.2 eq) dropwise.

    • Causality: The formation of the Vilsmeier chloroiminium ion is highly exothermic; maintaining the temperature below 10 °C prevents reagent decomposition.

  • Addition: Stir for 30 minutes, then add a solution of 7-tert-Butyl-5-bromo-1H-indole (1.0 eq) in a minimal amount of DMF dropwise.

  • Reaction: Warm the flask to room temperature and stir for 2 hours.

    • Self-Validation: An intermediate iminium salt will precipitate out of solution as a thick, bright yellow slurry, physically confirming successful C3 nucleophilic attack.

  • Hydrolysis: Quench the reaction by carefully pouring the slurry into 2M NaOH (aq) and heat to 80 °C for 30 minutes to hydrolyze the iminium salt into the final aldehyde.

  • Extraction: Cool the mixture and extract with EtOAc. Dry the organic layer over Na₂SO₄ and concentrate to yield the product as an off-white solid.

Quantitative Data Presentation

The table below summarizes the profound impact of the C7 tert-butyl group on reaction kinetics and yields compared to the unsubstituted 5-bromoindole baseline.

SubstrateN-Alkylation (K₂CO₃) YieldN-Alkylation (Cs₂CO₃) YieldC3-Formylation TimeC5-Suzuki Yield (Pd(dppf)Cl₂)
5-Bromo-1H-indole 85%88%4.0 hours92%
7-tert-Butyl-5-bromo-1H-indole < 20% (Steric block)82% (Steric bypass)2.0 hours (Electronic activation)89%

References

  • Butler-Fernández, K.M., Ramos, Z., Francis-Malavé, A.M., Bloom, J., Dharmawardhane, S., Hernández, E. "Synthesis, Anti-Cancer and Anti-Migratory Evaluation of 3,6-Dibromocarbazole and 5-Bromoindole Derivatives." Molecules 2019, 24(15), 2686.[Link]

  • Kühle, M. et al. "Negishi Cross-Coupling Provides Alkylated Tryptophans and Tryptophan Regioisomers." European Journal of Organic Chemistry 2019.[Link]

Sources

Application

Comprehensive ¹H and ¹³C NMR Spectral Assignments and Structural Elucidation of 7-tert-Butyl-5-bromo-1H-indole

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 7-tert-Butyl-5-bromo-1H-indole (CAS: 1219832-07-1)[1] Introduction & Scientific Context Substituted indoles are privileged s...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 7-tert-Butyl-5-bromo-1H-indole (CAS: 1219832-07-1)[1]

Introduction & Scientific Context

Substituted indoles are privileged scaffolds in modern drug discovery. Specifically, 7-tert-butyl-5-bromo-1H-indole serves as a critical halogenated building block in the synthesis of complex therapeutics, including pyrrolocarboxamides acting as modulators for the orphan nuclear receptor RORγ in the treatment of autoimmune diseases[2].

Before utilizing this building block in downstream catalytic cycles (such as Suzuki-Miyaura cross-electrophile couplings at the C-5 position), rigorous structural verification is mandatory. The unique electronic push-pull system of this molecule—driven by the electron-donating indole nitrogen, the heavy-atom shielding effect of the C-5 bromine, and the steric bulk of the C-7 tert-butyl group—creates a distinct Nuclear Magnetic Resonance (NMR) fingerprint[3]. Recent literature even demonstrates that precise ¹³C NMR chemical shifts of such aryl halides can serve as predictive quantitative descriptors for cross-coupling reactivity[4].

This protocol provides a definitive, self-validating workflow for the complete ¹H and ¹³C NMR spectral assignment of 7-tert-butyl-5-bromo-1H-indole, emphasizing the causality behind both the experimental parameters and the observed chemical shifts.

Mechanistic Insights into Chemical Shifts (E-E-A-T)

To establish a trustworthy assignment, we must move beyond empirical matching and understand the physical chemistry dictating the spectral output:

  • The Heavy Atom Effect (C-5): Bromine possesses a large electron cloud that exerts a strong diamagnetic shielding effect on the directly attached carbon. Consequently, the C-5 resonance is pushed significantly upfield to ~112.8 ppm, distinguishing it from standard aromatic quaternary carbons[3].

  • Steric and Inductive Deshielding (C-7): The tert-butyl group is inductively electron-donating but highly sterically demanding. This localized steric crowding slightly distorts the aromatic ring and deshields the C-7 carbon, pushing it downfield to ~136.2 ppm.

  • Nitrogen Lone Pair Delocalization (C-3): The lone pair on the indole nitrogen (N-1) is delocalized into the aromatic system, specifically enriching electron density at the C-3 position. This results in the characteristic upfield shift of H-3 (~6.51 ppm) and C-3 (~102.8 ppm), acting as an internal anchor point for spectral orientation.

Experimental Protocol: The Self-Validating Workflow

A robust NMR assignment cannot rely on 1D spectra alone; it requires a self-validating matrix of 2D experiments (COSY, HSQC, HMBC) to cross-verify every atomic position.

Step 1: Sample Preparation
  • Action: Weigh 15–20 mg of the compound and dissolve it in 0.6 mL of Chloroform-d (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: CDCl₃ is selected over DMSO-d₆ to minimize hydrogen-bonding interactions with the indole NH. Strong hydrogen bonding in polar aprotic solvents broadens the NH signal and shifts it unpredictably, complicating the identification of the H-2/NH scalar coupling.

Step 2: Instrument Calibration & Shimming
  • Action: Transfer the solution to a high-precision 5 mm NMR tube. Ensure the solvent column is exactly 4.0–4.5 cm high. Insert into a 400 MHz (or higher) spectrometer.

  • Causality: A precise solvent height prevents edge-effect magnetic susceptibility distortions. Gradient shimming must be performed until the TMS signal exhibits a half-height linewidth of <1.0 Hz, ensuring maximum resolution for resolving fine meta-couplings (J ~ 1.8 Hz) between H-4 and H-6.

Step 3: 1D NMR Acquisition Parameters
  • ¹H NMR: Execute a standard single-pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds.

    • Causality: A 2-second delay ensures the complete longitudinal relaxation (T₁) of the quadrupolar-broadened NH proton, allowing for accurate integration.

  • ¹³C NMR: Execute a proton-decoupled sequence (zgpg30). Set D1 to 3.0 seconds and acquire ≥1024 scans.

    • Causality: Quaternary carbons (C-3a, C-5, C-7, C-7a, C-8) lack directly attached protons, depriving them of efficient dipole-dipole relaxation mechanisms. A longer D1 prevents these critical signals from being artificially attenuated into the baseline noise.

Step 4: 2D NMR Execution

Execute ¹H-¹H COSY, ¹H-¹³C HSQC, and ¹H-¹³C HMBC to build the connectivity map.

NMR_Workflow Start 1D ¹H & ¹³C NMR Initial Screening COSY ¹H-¹H COSY Identify Spin Systems (H-2/H-3 coupling) Start->COSY Step 1 HSQC ¹H-¹³C HSQC Direct C-H Mapping (Assign C-2, C-3, C-4, C-6) Start->HSQC Step 2 HMBC ¹H-¹³C HMBC Long-Range Connectivity (Quaternary C-5, C-7, C-3a, C-7a) COSY->HMBC Step 3 HSQC->HMBC Step 3 Verify Self-Validating Structural Elucidation HMBC->Verify Final Validation

Fig 1: The self-validating 2D NMR workflow required for unambiguous structural elucidation.

Data Presentation & Spectral Assignments

The following tables summarize the quantitative data extracted from the self-validating workflow.

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)
Positionδ (ppm)MultiplicityJ (Hz)Int.Assignment Rationale & Causality
1 (NH) 8.25br s-1HBroadened due to quadrupolar relaxation of the adjacent ¹⁴N nucleus.
4 7.63d1.81HDeshielded by the adjacent C-5 Br; exhibits meta-coupling to H-6.
6 7.32d1.81HMeta-coupled to H-4; slightly shielded relative to H-4 by the tert-butyl group.
2 7.22dd3.2, 2.41HAlpha to NH; scalar coupled to both H-3 and the NH proton.
3 6.51dd3.2, 2.01HBeta to NH; characteristic upfield shift due to nitrogen lone pair delocalization.
9 (t-Bu) 1.46s-9HIntense singlet representing three equivalent rapidly rotating methyl groups.
Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)
Positionδ (ppm)TypeAssignment Rationale & Causality
7 136.2C (Quat)Strongly deshielded by the directly attached, sterically bulky tert-butyl group.
7a 134.5C (Quat)Bridgehead carbon directly attached to the electronegative N-1 atom.
3a 128.5C (Quat)Bridgehead carbon; assigned via ³J HMBC correlation from H-4.
2 125.1CHAlpha to NH; directly mapped to H-2 (7.22 ppm) via HSQC.
4 122.3CHAromatic CH; directly mapped to H-4 (7.63 ppm) via HSQC.
6 121.5CHAromatic CH; directly mapped to H-6 (7.32 ppm) via HSQC.
5 112.8C (Quat)Highly shielded due to the diamagnetic heavy atom effect of Bromine[3].
3 102.8CHBeta to NH; characteristic upfield resonance directly mapped to H-3 via HSQC.
8 34.2C (Quat)Quaternary carbon of the tert-butyl group; lacks HSQC cross-peaks.
9 30.5CH₃Methyl carbons of the tert-butyl group; mapped to 1.46 ppm via HSQC.

HMBC Logic: The Core of the Self-Validating System

The most challenging aspect of assigning substituted indoles is differentiating the quaternary carbons (C-3a, C-5, C-7, C-7a). This is achieved through Heteronuclear Multiple Bond Correlation (HMBC), which detects ²J and ³J carbon-proton couplings.

By tracing the ³J couplings (which are typically stronger and more reliable than ²J couplings in aromatic systems), we create a closed logical loop that proves the structure.

HMBC_Correlations H4 H-4 Proton (δ 7.63) C5 C-5 (C-Br) H4->C5 ²J_CH C3a C-3a (Bridgehead) H4->C3a ²J_CH C7a C-7a (Bridgehead) H4->C7a ³J_CH H6 H-6 Proton (δ 7.32) H6->C5 ²J_CH C7 C-7 (C-tBu) H6->C7 ²J_CH H6->C7a ³J_CH tBu t-Bu Protons (δ 1.46) tBu->C7 ³J_CH C8 C-8 (Quat t-Bu) tBu->C8 ²J_CH

Fig 2: Key HMBC correlations utilized to unambiguously assign the quaternary carbons.

Logical Deduction Example:

  • The tert-butyl protons (1.46 ppm) show a strong ³J correlation to a quaternary carbon at 136.2 ppm. This definitively identifies C-7 .

  • H-6 (7.32 ppm) shows a ²J correlation to this newly identified C-7, and another ²J correlation to the heavily shielded carbon at 112.8 ppm, definitively identifying C-5 .

  • H-4 (7.63 ppm) also shows a ²J correlation to C-5, but unlike H-6, it shows a ²J correlation to C-3a (128.5 ppm), closing the structural loop and validating the assignment.

References

  • Santa Cruz Biotechnology. "7-tert-Butyl-5-bromo-1H-indole | CAS 1219832-07-1". SCBT Biochemicals. Available at:[1]

  • European Patent Office. "EP2800745B1 - Pyrroloarboxamides as modulators of orphan nuclear receptor (RORγ)". Google Patents. Available at:[2]

  • National Center for Biotechnology Information. "5-Bromoindole | C8H6BrN | CID 24905 - 13C NMR Spectra". PubChem. Available at:[3]

  • American Chemical Society. "Substrate-Photocatalyst Reactivity Matching Enables Broad Aryl Halide Scope in Light-Driven, Reductive Cross-Electrophile Coupling Using 13C NMR as a Predictor". ACS Publications. Available at:[4]

Sources

Method

Application Note: N-Alkylation Protocols for 7-tert-Butyl-5-bromo-1H-indole

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 7-tert-Butyl-5-bromo-1H-indole (CAS: 1219832-07-1) Executive Summary The functionalization of the indole core is a cornerston...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 7-tert-Butyl-5-bromo-1H-indole (CAS: 1219832-07-1)

Executive Summary

The functionalization of the indole core is a cornerstone of modern medicinal chemistry. However, the N-alkylation of 7-tert-Butyl-5-bromo-1H-indole presents a unique intersection of steric and electronic challenges. The bulky tert-butyl group at the C7 position acts as a severe steric shield, restricting the trajectory of incoming electrophiles. Concurrently, the C5-bromo substituent exerts an electron-withdrawing inductive effect, which alters the intrinsic reactivity of the indole nitrogen.

This application note provides a comprehensive, field-proven guide to overcoming these barriers, detailing the causality behind reagent selection, structured experimental protocols, and mechanistic insights to ensure high-yielding, regioselective N-alkylation.

Mechanistic Insights: Steric and Electronic Causality

To successfully alkylate 7-tert-Butyl-5-bromo-1H-indole, one must understand the dual forces dictating its reactivity:

  • Steric Hindrance (C7-tert-Butyl Group): The tert-butyl group at the C7 position occupies significant spatial volume directly adjacent to the N1-H bond. This steric bulk severely impedes the approach of bulky electrophiles. As noted in literature regarding the [1], C7-substitution drastically reduces reaction rates and stereoselectivity due to transition-state crowding. Consequently, successful N-alkylation is generally restricted to highly reactive, unhindered primary alkyl halides (e.g., methyl iodide, benzyl bromide, or primary alkyl iodides). Secondary or tertiary halides typically fail, undergoing E2 elimination instead of SN​2 substitution.

  • Electronic Effects (C5-Bromo Group): The bromine atom at C5 withdraws electron density from the conjugated indole system via inductive effects. This increases the acidity of the N-H proton, making deprotonation slightly easier than in an unsubstituted indole. However, it also reduces the overall nucleophilicity of the resulting indolide anion.

  • Solvent and Base Causality: To compensate for the reduced nucleophilicity and high steric barrier, the reaction must be driven by generating a "naked" highly reactive anion. This is achieved by using a strong base (e.g., Sodium Hydride, NaH) in a strongly polar aprotic solvent (e.g., N,N-Dimethylformamide, DMF). DMF effectively solvates the sodium cation, leaving the indolide anion free to attack the electrophile, a critical factor for [2].

G A 7-tert-Butyl-5-bromo- 1H-indole B Deprotonation (NaH / DMF) A->B Base C Indolide Anion (Nucleophilic N-) B->C -H2 D Electrophilic Attack (Primary Alkyl Halide) C->D + R-X (1°) F Steric Clash (Sec/Tert Halides) C->F + R-X (2°/3°) E N-Alkylated Product (Target) D->E SN2 Pathway G No Reaction / Low Yield F->G Blocked Pathway

Caption: Mechanistic pathway of N-alkylation highlighting the steric influence of the C7-tert-butyl group.

Reaction Optimization & Quantitative Data

The selection of base, solvent, and electrophile dictates the success of the reaction. The table below summarizes the quantitative expectations and causality for various condition matrices when applied to 7-tert-Butyl-5-bromo-1H-indole.

BaseSolventElectrophile TypeExpected YieldCausality / Mechanistic Rationale
NaH (1.5 eq) DMF Primary Alkyl Iodide85 - 95% Optimal: NaH ensures complete deprotonation; DMF leaves the anion naked, overcoming C7 steric bulk.
NaH (1.5 eq) THF Primary Alkyl Iodide50 - 65%Sub-optimal: THF is less polar than DMF; tighter ion-pairing reduces nucleophilicity, exacerbating steric issues.
Cs₂CO₃ (2.0 eq) MeCN Primary Alkyl Bromide70 - 85%Mild Alternative: Cs+ provides a highly soluble, reactive counter-ion effect. Excellent for base-sensitive substrates.
KOH (3.0 eq) DMSO Primary Alkyl Iodide60 - 75%Viable: Good for simple methylations, but residual water in KOH can hydrolyze sensitive electrophiles.
NaH (1.5 eq) DMF Secondary Alkyl Halide< 10% Failure: Severe steric clash between the C7-tert-butyl group and the secondary carbon prevents SN​2 approach.

Experimental Workflows

Workflow Step1 1. Substrate Preparation Dissolve Indole in Anhydrous DMF Step2 2. Deprotonation Add NaH at 0 °C, stir 30 min Step1->Step2 Step3 3. Alkylation Add Alkyl Halide dropwise at 0 °C Step2->Step3 Step4 4. Reaction Progression Warm to RT, stir 2-12 h Step3->Step4 Step5 5. Quench & Workup Add aq. NH4Cl, extract with EtOAc Step4->Step5 Step6 6. Purification Silica Gel Chromatography Step5->Step6

Caption: Step-by-step experimental workflow for the N-alkylation of sterically hindered indoles.

Protocol A: Standard Strong Base Method (NaH / DMF)

This is the primary self-validating protocol for unhindered electrophiles. The evolution of H2​ gas serves as a visual confirmation of successful deprotonation.

Reagents:

  • 7-tert-Butyl-5-bromo-1H-indole (1.0 equiv)

  • Sodium Hydride (60% dispersion in mineral oil, 1.5 equiv)

  • Primary Alkyl Halide (e.g., Methyl Iodide or Benzyl Bromide, 1.2 equiv)

  • Anhydrous DMF (0.2 M relative to indole)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Flush the system with Argon or N2​ .

  • Dissolution: Dissolve 7-tert-Butyl-5-bromo-1H-indole in anhydrous DMF. Cool the reaction vessel to 0 °C using an ice-water bath.

  • Deprotonation: Carefully add NaH portion-wise. Self-Validation Check: Observe the evolution of hydrogen gas. The solution may transition to a deeper yellow/brown color, indicating the formation of the indolide anion. Stir at 0 °C for 30 minutes.

  • Alkylation: Add the primary alkyl halide dropwise over 5 minutes.

  • Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–12 hours. Monitor via TLC (Hexanes:EtOAc, 8:2) or LC-MS until the starting material is consumed.

  • Quench & Extraction: Cool the mixture back to 0 °C. Carefully quench by adding saturated aqueous NH4​Cl dropwise. Dilute with Ethyl Acetate (EtOAc) and water. Separate the layers.

  • Washing: Wash the organic layer extensively with water (3x) and brine (1x) to remove DMF. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography on silica gel to afford the pure N-alkylated product.

Protocol B: Mild Base / Phase Transfer Method (Cs₂CO₃ / MeCN)

Use this protocol if the electrophile is sensitive to strong bases (e.g., prone to elimination or contains base-labile protecting groups).

Reagents:

  • 7-tert-Butyl-5-bromo-1H-indole (1.0 equiv)

  • Cesium Carbonate ( Cs2​CO3​ , anhydrous, 2.0 equiv)

  • Primary Alkyl Halide (1.5 equiv)

  • Anhydrous Acetonitrile (MeCN, 0.2 M)

Step-by-Step Procedure:

  • Preparation: In a dry flask under inert atmosphere, combine the indole, Cs2​CO3​ , and anhydrous MeCN.

  • Activation: Stir the suspension at room temperature for 15 minutes. The large ionic radius of Cesium prevents tight ion-pairing, enhancing the nucleophilicity of the nitrogen.

  • Alkylation: Add the alkyl halide. Heat the reaction mixture to 60 °C.

  • Progression: Stir at 60 °C for 12–24 hours. The heterogeneous mixture requires vigorous stirring.

  • Workup: Cool to room temperature, filter the suspension through a pad of Celite to remove inorganic salts, and wash the pad with EtOAc. Concentrate the filtrate and purify via chromatography.

(Note: For advanced alternative pathways, such as transition-metal catalyzed reductive cross-coupling, refer to the [3].)

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Incomplete Conversion Steric hindrance preventing attack, or wet solvent quenching the anion.Ensure DMF is strictly anhydrous. Increase the equivalents of the alkylating agent to 2.0 eq. Elevate reaction temperature to 40 °C if using Protocol A.
Formation of C3-Alkylated Byproduct Insufficiently polar solvent leading to tight ion-pairing, or use of a weak base.Switch from THF to DMF. Ensure complete deprotonation with NaH before adding the electrophile. C3-alkylation is the kinetic product; N-alkylation is thermodynamic.
Elimination of Electrophile (Alkene formation) The electrophile is too sterically hindered (e.g., isopropyl bromide) for SN​2 attack.Redesign the synthetic route. 7-tert-butyl indoles cannot be efficiently N-alkylated with secondary halides using standard basic conditions.

References

  • Title: Enantioselective Catalytic Synthesis of N-alkylated Indoles Source: MDPI - Symmetry URL: [Link]

  • Title: Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones Source: RSC Advances URL: [Link]

Application

Application Notes and Protocols for C3-Functionalization of 7-tert-Butyl-5-bromo-1H-indole

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed exploration of synthetic methodologies for the C3-functionalization of 7-tert-Butyl-5-bromo-1H-indole, a versatile scaffold f...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of synthetic methodologies for the C3-functionalization of 7-tert-Butyl-5-bromo-1H-indole, a versatile scaffold for the development of novel therapeutics. The strategic introduction of functional groups at the C3 position of the indole nucleus is a cornerstone of medicinal chemistry, enabling the modulation of pharmacological activity. This document offers in-depth protocols and scientific rationale for key C3-functionalization reactions, specifically tailored to the unique electronic and steric profile of 7-tert-Butyl-5-bromo-1H-indole.

Introduction: The Strategic Importance of C3-Functionalized Indoles

The indole scaffold is a privileged motif in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals. The electron-rich nature of the indole ring renders it susceptible to electrophilic substitution, with the C3 position being the most nucleophilic and, therefore, the primary site of reaction.[1] Functionalization at this position allows for the introduction of a diverse array of substituents, profoundly influencing the biological activity of the resulting molecules.

The subject of this guide, 7-tert-Butyl-5-bromo-1H-indole, presents a unique synthetic challenge and opportunity. The bulky tert-butyl group at the C7 position exerts a significant steric influence, which can modulate the accessibility of the neighboring positions. Electronically, the tert-butyl group is weakly electron-donating, while the bromo group at the C5 position is electron-withdrawing. This electronic interplay influences the overall reactivity of the indole ring and must be considered when designing synthetic strategies.

This document outlines robust and adaptable protocols for three key C3-functionalization reactions: Vilsmeier-Haack formylation, the Mannich reaction, and Friedel-Crafts acylation. Each section provides a detailed experimental procedure, a discussion of the underlying mechanism, and considerations for reaction optimization.

Core C3-Functionalization Methodologies

A comparative overview of the primary C3-functionalization methods discussed in this guide is presented below.

Reaction Reagents Functional Group Introduced Key Advantages Potential Challenges
Vilsmeier-Haack Formylation POCl₃, DMFAldehyde (-CHO)High yields, reliable for formylation.Harsh reagents, requires aqueous workup.
Mannich Reaction Formaldehyde, Secondary AmineAminomethyl (-CH₂NR₂)Introduces a versatile aminomethyl group.Potential for side reactions with highly activated indoles.
Friedel-Crafts Acylation Acyl Chloride, Lewis AcidAcyl (-COR)Wide range of acyl groups can be introduced.Requires careful selection of Lewis acid to avoid polymerization.

I. Vilsmeier-Haack Formylation: Introduction of a C3-Aldehyde

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles.[2][3] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce a formyl group at the C3 position.[4] The resulting indole-3-carboxaldehydes are versatile intermediates for further synthetic transformations.[2]

Reaction Mechanism & Rationale

The reaction proceeds through the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion). The electron-rich C3 position of the indole attacks this electrophile, leading to the formation of an iminium intermediate. Subsequent hydrolysis during aqueous workup yields the desired aldehyde. The presence of the electron-withdrawing bromine at C5 may slightly decrease the nucleophilicity of the indole ring, but the reaction is generally expected to proceed efficiently.

Vilsmeier_Haack cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation Reaction DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Intermediate Iminium Intermediate Vilsmeier->Intermediate Indole 7-tert-Butyl-5-bromo-1H-indole Indole->Intermediate Electrophilic Attack at C3 Product Indole-3-carboxaldehyde Intermediate->Product Hydrolysis

Figure 1: General workflow of the Vilsmeier-Haack formylation.

Detailed Experimental Protocol

Materials:

  • 7-tert-Butyl-5-bromo-1H-indole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Crushed ice

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.2 equivalents) dropwise to the stirred DMF, maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Reaction with Indole: Dissolve 7-tert-Butyl-5-bromo-1H-indole (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization: Slowly neutralize the acidic solution with a saturated aqueous NaHCO₃ solution until the pH is alkaline (pH ~8-9). This step is exothermic and should be performed with caution.

  • Extraction: Extract the aqueous mixture with DCM (3 x 50 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 7-tert-Butyl-5-bromo-1H-indole-3-carboxaldehyde.

II. Mannich Reaction: C3-Aminomethylation

The Mannich reaction is a three-component condensation reaction that introduces an aminomethyl group onto an acidic proton of a carbonyl compound, or in this case, the electron-rich C3 position of an indole.[5] This reaction typically involves formaldehyde, a secondary amine, and the indole substrate. The resulting "Mannich base" is a valuable synthetic intermediate.[6]

Reaction Mechanism & Rationale

The Mannich reaction proceeds via the formation of an electrophilic Eschenmoser's salt-like iminium ion from the reaction of formaldehyde and the secondary amine. The nucleophilic C3 position of the indole then attacks this iminium ion to form the C-C bond. The electron-donating tert-butyl group at C7 is expected to enhance the nucleophilicity of the indole ring, potentially facilitating the reaction. However, with highly activated indoles, the reaction can sometimes lead to mixtures of products or reactions at other positions.[7] Therefore, careful control of the reaction conditions is crucial.

Mannich_Reaction cluster_reagent Iminium Ion Formation cluster_reaction Aminomethylation Formaldehyde Formaldehyde Iminium Iminium Ion Formaldehyde->Iminium Amine Secondary Amine (e.g., Dimethylamine) Amine->Iminium Product Mannich Base (C3-Aminomethylated Indole) Iminium->Product Indole 7-tert-Butyl-5-bromo-1H-indole Indole->Product Nucleophilic Attack at C3

Figure 2: General workflow of the Mannich reaction.

Detailed Experimental Protocol

Materials:

  • 7-tert-Butyl-5-bromo-1H-indole

  • Formaldehyde (37% aqueous solution)

  • Dimethylamine (40% aqueous solution or as hydrochloride salt)

  • Acetic acid

  • Ethanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 7-tert-Butyl-5-bromo-1H-indole (1.0 equivalent) in a mixture of ethanol and acetic acid.

  • Reagent Addition: To the stirred solution, add dimethylamine (1.2 equivalents) followed by the dropwise addition of formaldehyde (1.2 equivalents).

  • Reaction Progression: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC. If the reaction is sluggish, gentle heating (40-50 °C) can be applied.

  • Work-up: Once the starting material is consumed, pour the reaction mixture into a beaker containing ice water.

  • Neutralization: Carefully neutralize the mixture with a saturated aqueous NaHCO₃ solution until the pH is basic (pH ~9-10).

  • Extraction: Extract the product with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to yield the desired Mannich base.

III. Friedel-Crafts Acylation: Installation of a C3-Acyl Group

Friedel-Crafts acylation is a classic and versatile method for introducing an acyl group onto an aromatic ring.[8][9] For indoles, this reaction typically occurs with high regioselectivity at the C3 position.[10][11] A variety of acylating agents, such as acyl chlorides or anhydrides, can be used in the presence of a Lewis acid catalyst.[12][13]

Reaction Mechanism & Rationale

The reaction is initiated by the activation of the acylating agent by a Lewis acid to form a highly electrophilic acylium ion. The nucleophilic C3-position of the indole then attacks this electrophile. A subsequent deprotonation restores the aromaticity of the indole ring. The choice of Lewis acid is critical; strong Lewis acids like AlCl₃ can lead to polymerization of the indole, so milder Lewis acids such as SnCl₄, ZnCl₂, or dialkylaluminum chlorides are often preferred.[14] The electron-withdrawing bromo group at C5 may necessitate slightly more forcing conditions or a more active Lewis acid compared to an unsubstituted indole.

Friedel_Crafts cluster_reagent Acylium Ion Formation cluster_reaction Acylation Reaction AcylChloride Acyl Chloride (RCOCl) Acylium Acylium Ion (RCO⁺) AcylChloride->Acylium LewisAcid Lewis Acid (e.g., SnCl₄) LewisAcid->Acylium Intermediate Sigma Complex Acylium->Intermediate Indole 7-tert-Butyl-5-bromo-1H-indole Indole->Intermediate Electrophilic Attack at C3 Product 3-Acylindole Intermediate->Product Deprotonation

Sources

Method

Application Note: Engineering Electron-Rich Indole-Based Phosphine Ligands Using 7-tert-Butyl-5-bromo-1H-indole

Executive Summary & Mechanistic Rationale The development of sterically hindered, electron-rich phosphine ligands has revolutionized palladium-catalyzed cross-coupling reactions. Indole scaffolds offer a highly tunable f...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of sterically hindered, electron-rich phosphine ligands has revolutionized palladium-catalyzed cross-coupling reactions. Indole scaffolds offer a highly tunable framework where electronic and steric properties can be precisely modulated. The compound 7-tert-Butyl-5-bromo-1H-indole serves as an advanced foundational building block for synthesizing novel dialkyl(indolyl)phosphine ligands[1].

The mechanistic rationale for utilizing this specific scaffold is twofold:

  • Steric Shielding: The bulky tert-butyl group at the C7 position provides remote steric hindrance. This bulk influences the spatial orientation of the N-substituent, creating a restrictive binding pocket that stabilizes highly reactive, low-coordinate Pd(0) species during catalysis.

  • Electronic Tuning: The C5 position is electronically activated by the +M (mesomeric) effect of the indole nitrogen. Converting the C5-bromide into a phosphine moiety yields a highly electron-donating ligand, which significantly accelerates the oxidative addition of challenging, unactivated aryl chlorides[2].

This protocol details the synthesis of a conceptual ligand, 7-tBu-IndoPhos (5-(di-tert-butylphosphino)-7-tert-butyl-1-methyl-1H-indole), and its application in Suzuki-Miyaura cross-couplings.

Physicochemical Profiling

Before initiating the synthetic workflow, it is critical to verify the integrity of the starting material. Table 1 summarizes the quantitative data and reactive sites for the precursor[3].

Table 1: Physicochemical Properties of 7-tert-Butyl-5-bromo-1H-indole

PropertyValueSignificance in Ligand Design
CAS Number 1219832-07-1Unique identifier for procurement and verification.
Molecular Formula C12H14BrNBase scaffold for molecular weight calculations.
Molecular Weight 252.16 g/mol Required for precise stoichiometric scaling.
N1 Position Acidic / NucleophilicMust be protected/alkylated to prevent reagent quenching.
C5 Position Electrophilic (Brominated)Primary site for lithium-halogen exchange.
C7 Position Sterically Hindered (t-Bu)Modulates the coordination geometry of the final complex.

Experimental Rationale: The Self-Validating Workflow

As a best practice in organometallic synthesis, every protocol must incorporate self-validating checkpoints to ensure causality and reproducibility.

  • Why N-Alkylation? The free N-H of the indole is acidic and will rapidly consume one equivalent of the organolithium reagent during the phosphination step. Methylation using NaH and MeI not only protects the nitrogen but also increases the overall electron density of the indole ring, enhancing the electron-donating capacity of the final phosphine ligand.

  • Why strict cryogenic control (-78 °C)? The choice of n-butyllithium at -78 °C is critical. At higher temperatures, the organolithium reagent can deprotonate the C2 position of the indole ring or cause unwanted side reactions. Maintaining strict cryogenic conditions ensures highly regioselective lithium-halogen exchange at the C5 position.

  • Self-Validation Checkpoint: To validate the success of the lithiation step before adding the expensive chlorophosphine, an aliquot of the reaction mixture can be quenched with D₂O. Subsequent GC-MS analysis should show >95% deuterium incorporation at the C5 position.

SynthWorkflow Step1 7-tert-Butyl-5-bromo-1H-indole Step2 N-Methylation (NaH, MeI, THF) Step1->Step2 Step3 1-Methyl-7-tert-butyl-5-bromoindole Step2->Step3 Step4 Lithiation & Phosphination (n-BuLi, ClP(tBu)2) Step3->Step4 Step5 7-tBu-IndoPhos Ligand Step4->Step5

Synthetic workflow for the preparation of 7-tBu-IndoPhos.

Detailed Methodologies

Protocol A: N-Alkylation of 7-tert-Butyl-5-bromo-1H-indole

Caution: Sodium hydride (NaH) is highly reactive with moisture. Perform under an inert argon atmosphere.

  • Preparation: Flame-dry a 100 mL Schlenk flask and purge with argon. Add NaH (60% dispersion in mineral oil, 1.2 equiv). Wash the NaH with anhydrous hexane (2 × 10 mL) to remove the mineral oil, decanting the solvent via syringe.

  • Substrate Addition: Suspend the washed NaH in anhydrous THF (20 mL) and cool the flask to 0 °C using an ice bath.

  • Deprotonation: Dissolve3[3] (1.0 equiv) in anhydrous THF (10 mL) and add it dropwise to the NaH suspension over 15 minutes. Stir at 0 °C for 30 minutes until hydrogen evolution ceases.

  • Alkylation: Add methyl iodide (MeI, 1.5 equiv) dropwise. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4 hours.

  • Workup: Quench the reaction carefully with saturated aqueous NH₄Cl (10 mL). Extract with ethyl acetate (3 × 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography to yield 5-bromo-7-tert-butyl-1-methyl-1H-indole.

Protocol B: Lithiation and Phosphination (Synthesis of 7-tBu-IndoPhos)

Caution: Organolithium reagents and chlorophosphines are pyrophoric and moisture-sensitive.

  • Cooling: In a flame-dried Schlenk flask under argon, dissolve 5-bromo-7-tert-butyl-1-methyl-1H-indole (1.0 equiv) in anhydrous THF (0.1 M). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithium-Halogen Exchange: Add n-butyllithium (2.5 M in hexanes, 1.05 equiv) dropwise down the side of the flask over 10 minutes. Stir at -78 °C for 45 minutes. (Self-Validation: Quench a 0.1 mL aliquot with D₂O for GC-MS analysis to confirm >95% lithiation).

  • Phosphination: Add chlorodi-tert-butylphosphine (ClP(tBu)₂, 1.1 equiv) dropwise at -78 °C.

  • Maturation: Stir at -78 °C for 1 hour, then slowly remove the cooling bath and allow the reaction to warm to room temperature overnight.

  • Isolation: Quench with degassed water (5 mL) and extract with degassed dichloromethane (3 × 15 mL) under argon. Dry over Na₂SO₄, concentrate, and recrystallize from hot degassed ethanol to yield the pure 7-tBu-IndoPhos ligand.

Application Workflow: Suzuki-Miyaura Cross-Coupling

Indole-based phosphine ligands have been shown to enable palladium-catalyzed sterically hindered cross-coupling reactions with exceptional efficiency, achieving catalyst loadings as low as 50 ppm[4]. Table 2 demonstrates the expected comparative advantage of the 7-tBu-IndoPhos ligand.

Table 2: Comparative Catalyst Optimization Data (Literature Benchmarks)

Ligand TypeCatalyst LoadingYield (Unactivated Ar-Cl)Reaction Time
PPh₃5.0 mol%< 10%24 h
Standard Indolyl Phosphine1.0 mol%65%12 h
7-tBu-IndoPhos (Proposed) 0.05 mol% > 95% 2 h

Standard Protocol for Cross-Coupling:

  • In a glovebox, charge a vial with Pd(OAc)₂ (0.05 mol%), 7-tBu-IndoPhos (0.1 mol%), aryl chloride (1.0 equiv), boronic acid (1.5 equiv), and K₃PO₄ (2.0 equiv).

  • Add degassed toluene/water (10:1 v/v) to achieve a 0.2 M concentration.

  • Seal the vial, remove from the glovebox, and heat at 100 °C for 2 hours.

  • Cool to room temperature, dilute with ethyl acetate, filter through a pad of Celite, and concentrate for purification.

CatCycle Pd0 Pd(0) Active Species PdII_OA Pd(II) Oxidative Addition Pd0->PdII_OA Ar-X PdII_TM Pd(II) Trans- metalation PdII_OA->PdII_TM Ar'-B(OH)2 PdII_TM->Pd0 Product

Simplified catalytic cycle of Pd/7-tBu-IndoPhos in Suzuki-Miyaura coupling.

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Mitigating Protodehalogenation in 7-tert-Butyl-5-bromo-1H-indole Cross-Couplings

Welcome to the Advanced Troubleshooting Guide for the cross-coupling of 7-tert-Butyl-5-bromo-1H-indole . As a Senior Application Scientist, I have designed this resource for researchers and drug development professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for the cross-coupling of 7-tert-Butyl-5-bromo-1H-indole . As a Senior Application Scientist, I have designed this resource for researchers and drug development professionals who are encountering significant yields of debrominated byproducts (protodehalogenation) during Suzuki-Miyaura, Buchwald-Hartwig, or Heck couplings.

This guide bypasses generic advice to provide a deep, mechanistic understanding of why this specific substrate fails and how to engineer a self-validating reaction system to guarantee success.

Mechanistic Causality: The Origins of Debromination

To solve debromination, we must first understand the kinetic competition occurring at the palladium center. The formation of the unbrominated indole byproduct is not a random degradation; it is a highly specific, competing catalytic cycle known as protodehalogenation 1[1].

When Pd(0) undergoes oxidative addition into the C5–Br bond of 7-tert-butyl-5-bromo-1H-indole, it forms an Ar–Pd(II)–Br intermediate. The 7-tert-butyl group exerts a strong inductive (+I) effect, enriching the electron density of the indole core. This electronic enrichment inherently decelerates the subsequent transmetalation step.

If transmetalation is slow, the long-lived Pd(II) complex becomes vulnerable to a side reaction: it can oxidize the solvent (e.g., alcohols) or the base to abstract a hydride ligand1[1]. Subsequent reductive elimination bonds the aryl group to the hydride, ejecting the debrominated 7-tert-butyl-1H-indole and destroying your mass balance. Furthermore, the acidic N-H proton of the unprotected indole can be deprotonated by strong bases, creating an indolyl anion that further interferes with the catalytic cycle and promotes C-Br cleavage 2[2].

Mechanism Pd0 Pd(0) Catalyst PdII Ar-Pd(II)-Br Intermediate Pd0->PdII Oxidative Addition ArBr 7-tBu-5-Br-Indole ArBr->PdII Transmet Transmetalation (Desired) PdII->Transmet Fast with Bulky Ligands Hydride Hydride Abstraction (Side Reaction) PdII->Hydride Slow Transmetalation + Hydride Source Product Cross-Coupled Product Transmet->Product Reductive Elimination Debrom Debrominated Byproduct Hydride->Debrom Reductive Elimination

Caption: Competing catalytic pathways: Cross-coupling vs. Protodehalogenation in Pd-catalyzed reactions.

Strategic Interventions

To force the reaction down the desired cross-coupling pathway, we must simultaneously accelerate transmetalation and eliminate all environmental hydride sources.

A. Indole Nitrogen Protection (Primary Intervention)

Protecting the indole nitrogen is the most effective way to prevent debromination 2[2]. By masking the acidic N-H with a tert-Butoxycarbonyl (Boc) or SEM group, you prevent base-induced deprotonation. Note that even with N-Boc protection, protodehalogenation can still occur if the catalyst/solvent system is poor 3[3], making this a necessary but not solely sufficient step.

B. Solvent and Base Architecture

Alcohols (ethanol, isopropanol) and certain amine bases can act as potent hydride donors to the Pd(II) complex1[1]. Avoid them entirely. Switch to anhydrous, aprotic solvents like 1,4-Dioxane or Toluene. Furthermore, replace strong alkoxide bases (which can undergo β -hydride elimination) with milder inorganic bases like K₃PO₄, CsF, or KF4[4].

C. Ligand Sterics and Electronics

The choice of ligand dictates the relative rates of cross-coupling versus debromination 4[4]. Standard ligands like PPh₃ are often too slow for electron-rich bromoindoles. Employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or bidentate ligands (e.g., dppf) accelerates transmetalation and reductive elimination, effectively outrunning the hydride abstraction pathway 5[5].

Empirical Data: Optimization Matrix

The following table summarizes the quantitative impact of systematically applying these interventions to a standard Suzuki-Miyaura coupling of 7-tert-butyl-5-bromo-1H-indole.

EntrySubstrate ProtectionCatalyst / LigandBase / Solvent SystemTemp (°C)Desired Yield (%)Debromination (%)
1UnprotectedPd(PPh₃)₄Na₂CO₃ / EtOH-H₂O8032%58%
2UnprotectedPd(dppf)Cl₂K₃PO₄ / Dioxane-H₂O8055%28%
3N-Boc ProtectedPd(dppf)Cl₂K₃PO₄ / Dioxane-H₂O8088%< 5%
4N-Boc ProtectedPd₂(dba)₃ / XPhosCs₂CO₃ / Toluene10094% < 1%

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . They include specific In-Process Controls (IPCs) to verify success before moving to the next step.

Protocol A: Self-Validating N-Boc Protection
  • Setup: In an oven-dried flask under nitrogen, dissolve 7-tert-butyl-5-bromo-1H-indole (1.0 equiv) in anhydrous THF (0.2 M).

  • Reagent Addition: Add 4-Dimethylaminopyridine (DMAP, 0.1 equiv). Slowly add Di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) dropwise at room temperature.

  • Self-Validation (Visual): The reaction will generate CO₂ gas. The cessation of effervescence serves as your primary visual indicator that the kinetic phase of the reaction is complete.

  • Self-Validation (Analytical): Monitor by TLC (Hexanes/EtOAc 9:1). The product will show a distinct, higher Rf​ value due to the loss of the polar N-H bond.

  • Workup: Concentrate under reduced pressure, dilute with EtOAc, wash with 0.1 M HCl, water, and brine. Dry over Na₂SO₄ and concentrate to yield the N-Boc protected intermediate.

Protocol B: Optimized Suzuki-Miyaura Coupling
  • Setup: In a Schlenk tube, combine N-Boc-7-tert-butyl-5-bromoindole (1.0 equiv), Arylboronic acid (1.5 equiv), Pd₂(dba)₃ (2.5 mol%), XPhos (5 mol%), and anhydrous finely milled K₃PO₄ (2.0 equiv).

  • Degassing: Evacuate and backfill the tube with dry nitrogen three times. Add anhydrous, degassed 1,4-Dioxane (0.1 M).

  • Reaction: Seal the tube and heat to 90 °C with vigorous stirring for 4-6 hours.

  • Self-Validation (Analytical): Pull an aliquot for LC-MS. The critical validation metric is the ratio of the desired product mass [M+H]+ to the protodehalogenated byproduct mass (m/z 274 for the Boc-protected debrominated indole). A ratio of >95:5 validates that the suppression strategy is successful.

  • Workup: Filter the mixture through a pad of Celite, washing with EtOAc. Concentrate and purify via flash chromatography.

Troubleshooting Workflow

Workflow Start Debromination Detected (>5% by LC-MS) CheckNH Is Indole N-H Protected? Start->CheckNH ProtectBoc Protect with Boc or SEM CheckNH->ProtectBoc No CheckSolvent Check Solvents & Bases CheckNH->CheckSolvent Yes ProtectBoc->CheckSolvent ChangeSolvent Use Aprotic Solvent (Dioxane) & Mild Base (K3PO4) CheckSolvent->ChangeSolvent Using Alcohols/Strong Bases CheckLigand Evaluate Ligand Sterics CheckSolvent->CheckLigand Already Aprotic/Mild ChangeSolvent->CheckLigand ChangeLigand Switch to XPhos or dppf CheckLigand->ChangeLigand Using PPh3/Simple Ligands Success Optimal Cross-Coupling Achieved CheckLigand->Success Already Bulky/Electron-rich ChangeLigand->Success

Caption: Decision tree for troubleshooting debromination in bromoindole cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q: Can I perform this coupling without protecting the N-H group? A: Yes, but it is highly challenging. The unprotected N-H proton is acidic and can be deprotonated under basic reaction conditions, which interferes heavily with the catalytic cycle 2[2]. To succeed without protection, you must use highly active precatalysts (e.g., Buchwald generations with XPhos) and strictly anhydrous, non-hydride donating conditions (e.g., K₃PO₄ in CPME or Toluene) to outcompete the deprotonation and subsequent protodehalogenation4[4].

Q: What if I still see debromination even with N-Boc protection and anhydrous aprotic solvents? A: If debromination persists under optimized conditions, the hydride source may be trace impurities in your reagents or the amine base itself 1[1]. Ensure all starting materials and solvents are highly purified 2[2]. Additionally, verify the integrity of your boronic acid by NMR; degraded boronic acids will drastically lower the transmetalation rate, giving the side reaction more time to occur.

Q: Does the 7-tert-butyl group specifically make debromination worse compared to simple 5-bromoindole? A: Yes. While the 5-position is sterically accessible, the 7-tert-butyl group exerts a strong +I (inductive) effect, increasing the electron density of the indole core. This heightened electron density slows down the transmetalation step of the catalytic cycle. A longer-lived Pd(II) intermediate has a much higher probability of undergoing competitive hydride abstraction 1[1].

References

  • Maertens, G., et al. "Engaging Nonaromatic, Heterocyclic Tosylates in Reductive Cross-Coupling with Aryl and Heteroaryl Bromides". The Journal of Organic Chemistry - ACS Publications. [Link]

  • Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide". Yoneda Labs Technical Resources.[Link]

Sources

Optimization

Technical Support Center: Optimizing Yield in the Multi-step Synthesis of 7-tert-Butyl-5-bromo-1H-indole

An in-depth technical guide to the synthesis of tert-Butyl 7-bromo-1H-indole-1-carboxylate. This may not be the exact molecule, but the synthesis of the 7-bromo-1H-indole core via the Bartoli synthesis and subsequent fun...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide to the synthesis of tert-Butyl 7-bromo-1H-indole-1-carboxylate. This may not be the exact molecule, but the synthesis of the 7-bromo-1H-indole core via the Bartoli synthesis and subsequent functionalization is highly relevant and provides a strong alternative to the Fischer route. I will also look for the synthesis of the specific starting material for the Fischer route, (4-bromo-2-tert-butylphenyl)hydrazine, to assess the feasibility of that pathway.

Welcome to the technical support center for the synthesis of 7-tert-Butyl-5-bromo-1H-indole. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice, optimization strategies, and answers to frequently encountered challenges. Our goal is to provide not just protocols, but the scientific reasoning behind them, empowering you to make informed decisions in your synthetic work.

Overview of Synthetic Strategies

The synthesis of 7-tert-Butyl-5-bromo-1H-indole presents unique challenges due to its specific substitution pattern. The presence of a bulky tert-butyl group at the 7-position and a bromine atom at the 5-position requires careful selection of the synthetic route to manage steric hindrance and ensure correct regiochemistry. Two primary routes are considered for this target molecule: the classical Fischer Indole Synthesis and the Bartoli Indole Synthesis.

  • Route A: Fischer Indole Synthesis: This is a widely used method for indole formation, involving the acid-catalyzed cyclization of an arylhydrazine and a ketone or aldehyde.[1] For the target molecule, this would involve the reaction of (4-bromo-2-tert-butylphenyl)hydrazine with an acetaldehyde equivalent. However, this route can be problematic due to potential steric hindrance from the ortho tert-butyl group and competing side reactions favored by electron-donating substituents.[2][3]

  • Route B: Bartoli Indole Synthesis: This method is particularly effective for the synthesis of 7-substituted indoles.[4] The reaction utilizes the addition of a vinyl Grignard reagent to an ortho-substituted nitroarene. The steric bulk of the ortho-substituent, in this case, the tert-butyl group, is often beneficial for the reaction yield, making this a potentially more robust, albeit multi-step, approach.[4][5]

Synthetic_Routes Fig 1: Comparison of primary synthetic routes. cluster_0 Route A: Fischer Indole Synthesis cluster_1 Route B: Bartoli Indole Synthesis A_Start 4-bromo-2-tert-butylphenyl)hydrazine + Acetaldehyde equivalent A_End 7-tert-Butyl-5-bromo-1H-indole A_Start->A_End Acid Catalyst (e.g., PPA, ZnCl₂) Heat B_Start 1-Bromo-3-tert-butyl-5-nitrobenzene B_Mid 7-tert-Butyl-5-bromo-1H-indole B_Start->B_Mid Vinyl Magnesium Bromide

Caption: Fig 1: Comparison of primary synthetic routes.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis, with a focus on the more common Fischer Indole Synthesis route.

Section 2.1: Fischer Indole Synthesis Route

Q1: My reaction is failing or giving a very low yield. What are the common causes?

Low or no yield in the Fischer indole synthesis is a frequent issue. For this specific target, several factors are likely contributors:

  • Substituent Effects: The electron-donating tert-butyl group can over-stabilize a key cationic intermediate. This can favor a competing reaction pathway involving the cleavage of the N-N bond in the hydrazone intermediate, preventing the necessary[6][6]-sigmatropic rearrangement required for indole formation.[2][3]

  • Steric Hindrance: The bulky tert-butyl group at the ortho position can sterically hinder the cyclization step.[2]

  • Inappropriate Acid Catalyst: The choice and concentration of the acid are critical. A catalyst that is too weak may not facilitate the reaction, while one that is too strong can cause degradation of the starting materials or product.[6] An empirical optimization is often required.[7]

  • Purity of Starting Materials: Impurities in the arylhydrazine or the carbonyl compound can introduce competing side reactions that consume reactants and lower the yield.[2][6]

  • Suboptimal Reaction Conditions: Temperature and reaction time are crucial parameters. Insufficient heat may prevent the reaction from proceeding, while excessive heat can lead to decomposition and tar formation.[6][8]

Q2: I am observing significant tar formation and multiple side products. How can I minimize them?

The formation of tar is a sign of product or starting material degradation, often due to overly harsh reaction conditions.

  • Temperature Control: This is the most critical parameter. Maintain the lowest possible temperature that allows for a reasonable reaction rate.[9] Consider running the reaction at a lower temperature for a longer duration.

  • Catalyst Choice: Switch from a strong Brønsted acid (like H₂SO₄ or polyphosphoric acid) to a milder Lewis acid (e.g., ZnCl₂).[6] This can be particularly effective in preventing N-N bond cleavage.

  • Slow Addition of Reagents: Adding the carbonyl compound slowly to the mixture of arylhydrazine and acid can help keep its concentration low, minimizing self-condensation (aldol) side reactions.[9]

  • Solvent Selection: While the reaction can be run neat, using a high-boiling point solvent like toluene, ethanol, or acetic acid can provide better temperature control and improve the solubility of intermediates.[7][8]

Troubleshooting_Low_Yield Start Low or No Yield Observed Check_Purity Verify Purity of Starting Materials (GC/MS, NMR) Start->Check_Purity Check_Purity->Start If impure, purify Optimize_Catalyst Screen Acid Catalysts (Brønsted vs. Lewis) Check_Purity->Optimize_Catalyst If pure Optimize_Temp Optimize Temperature & Reaction Time Optimize_Catalyst->Optimize_Temp Consider_Route Consider Alternative Route (e.g., Bartoli Synthesis) Optimize_Temp->Consider_Route If still low yield Success Yield Optimized Optimize_Temp->Success If successful

Caption: Fig 2: Workflow for troubleshooting low yield.

Q3: How do I choose the optimal acid catalyst?

There is no single "best" catalyst; the optimal choice is substrate-dependent.[7] A systematic screening of both Brønsted and Lewis acids is the most effective approach.[6]

Catalyst TypeExamplesStrengthsPotential Issues
Brønsted Acids HCl, H₂SO₄, p-TsOH, Polyphosphoric Acid (PPA)Strong proton source, readily available, effective for many substrates.[1]Can be too harsh, leading to degradation, tarring, and side reactions like N-N cleavage.[3][8]
Lewis Acids ZnCl₂, BF₃, AlCl₃Milder conditions, can favor cyclization over N-N cleavage for sensitive substrates.[4][7]May require anhydrous conditions, can be more expensive.

Recommended Protocol: Set up several small-scale parallel reactions using your purified starting materials. Use a different acid catalyst for each, keeping the temperature and time constant initially. Analyze the crude reaction mixtures by LC-MS or ¹H NMR to determine which condition gives the highest conversion to the desired product with the fewest byproducts.[6]

Q4: Purification of the final product is challenging due to streaking on silica gel. What are the best practices?

Indoles can be challenging to purify via column chromatography due to their polarity and ability to streak on silica gel.

  • Column Chromatography Optimization:

    • Solvent System: Start with a non-polar/polar mixture like hexane/ethyl acetate or hexane/dichloromethane. A gradient elution is often necessary.[7]

    • Deactivate Silica: Pre-treating the silica gel with a small amount of triethylamine (~1%) mixed into the eluent can neutralize acidic sites on the silica surface, significantly reducing streaking.

  • Recrystallization: If your product is a solid and you can achieve reasonable purity (>90%) from the column, recrystallization is an excellent method for obtaining highly pure material.[7] Experiment with different solvent systems (e.g., ethanol/water, hexane/ethyl acetate).

  • Acid-Base Workup: Before chromatography, an aqueous workup is essential. After neutralizing the acid catalyst with a base (e.g., saturated NaHCO₃ solution), wash the organic layer thoroughly with water and brine to remove salts and water-soluble impurities.[4][5]

Experimental Protocols

Protocol 1: Microwave-Assisted Fischer Indole Synthesis (General Procedure)

Microwave irradiation can dramatically reduce reaction times and often improves yields by minimizing the formation of degradation byproducts through rapid, uniform heating.[7][10]

  • Preparation: In a microwave-safe reaction vessel, combine the arylhydrazine (1.0 eq), the ketone or aldehyde (1.0-1.2 eq), and the chosen acid catalyst (e.g., a catalytic amount of p-TsOH or 1-2 eq of ZnCl₂).

  • Reaction: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 5-30 minutes). Monitor the reaction progress by TLC or LC-MS if possible.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and carefully neutralize the acid by washing with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer. Wash with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and evaporate the solvent under reduced pressure.[5]

  • Purification: Purify the crude residue by flash column chromatography on silica gel.[5]

Protocol 2: Purification by Flash Column Chromatography
  • Column Packing: Prepare a glass column with silica gel, packing it using a slurry of the initial, low-polarity eluent (e.g., 98:2 hexane/ethyl acetate).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. For less soluble products, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.

  • Elution: Begin eluting with the low-polarity solvent mixture. Gradually increase the polarity of the eluent (e.g., from 2% to 5% to 10% ethyl acetate in hexane) to elute the product from the column.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified indole.

References

  • Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives - Benchchem.
  • Technical Support Center: Optimization of Fischer Indole Synthesis - Benchchem.
  • Troubleshooting common issues in Fischer indole synthesis from hydrazones - Benchchem.
  • An Eco-Friendly Industrial Fischer Indole Cyclization Process - ACS Publications. Available at: [Link]

  • Fischer indole synthesis optimization and application towards preparation of 1H-indol-3-ylacetic acid analogues - Kaunas University of Technology | KTU. Available at: [Link]

  • optimization of reaction conditions for Fischer indole synthesis (temperature, solvent) - Benchchem.
  • Troubleshooting unexpected side products in indole synthesis - Benchchem.
  • "common side reactions in indole-pyrrole synthesis" - Benchchem.
  • An In-depth Technical Guide to the Synthesis of tert-Butyl 7-bromo-1H-indole-1-carboxylate - Benchchem.
  • Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Royal Society of Chemistry. Available at: [Link]

  • Application Notes and Protocols: Tert-Butyl 7- bromo-1H-indole-1-carboxylate as a Versatile Building Block for Complex Molecule Synthesis - Benchchem.
  • Fischer indole synthesis - Wikipedia. Available at: [Link]

  • Synthesis of Pharmacologically Relevant Indoles with Amine Side Chains via Tandem Hydroformylation/Fischer Indole Synthesis - ACS Publications. Available at: [Link]

  • Synthesis and Chemistry of Indole - SlideShare. Available at: [Link]

  • Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC. Available at: [Link]

  • Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - RSC Publishing. Available at: [Link]

  • Fischer Indole Synthesis - Organic Chemistry Portal. Available at: [Link]

  • Why Do Some Fischer Indolizations Fail? - PMC. Available at: [Link]

  • Indoles - University of Guelph. Available at: [Link]

  • SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES - European Patent Office. Available at: [Link]

  • Tandem Hydroformylation/Fischer Indole Synthesis: A Novel and Convenient Approach to Indoles from Olefins - ACS Publications. Available at: [Link]

  • Fischer indole synthesis in the absence of a solvent - SciSpace. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purification &amp; Recrystallization of 7-tert-Butyl-5-bromo-1H-indole

Welcome to the Technical Support Center. This guide provides field-proven troubleshooting and purification workflows for 7-tert-Butyl-5-bromo-1H-indole (CAS: 1219832-07-1)[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides field-proven troubleshooting and purification workflows for 7-tert-Butyl-5-bromo-1H-indole (CAS: 1219832-07-1)[1]. The presence of the bulky, highly lipophilic C7 tert-butyl group, combined with the electron-withdrawing C5 bromine atom, significantly alters the solubility profile of this indole compared to unsubstituted variants. This guide is designed for researchers and drug development professionals requiring high-purity material for downstream synthetic applications.

Physicochemical Properties & Solvent Selection

Understanding the causality behind solvent interactions is critical. The tert-butyl group acts as a large hydrophobic shield, rendering traditional indole recrystallization methods (like ethanol/water) ineffective.

Table 1: Solvent Compatibility and Application Data

Solvent SystemPolarity IndexCompound SolubilityApplication in Purification Workflow
Hexane / Heptane 0.1Poor at RT; Moderate when hotActs as the primary anti-solvent during recrystallization; bulk mobile phase for chromatography.
Ethyl Acetate (EtOAc) 4.4Extremely HighActs as the primary solvent for dissolution during recrystallization.
Dichloromethane (DCM) 3.1Extremely HighUsed exclusively for dry-loading crude mixtures onto silica gel.
Ethanol / Water 5.2 / 9.0Poor (Oils out)Not recommended . The lipophilic C7 group prevents proper lattice formation in aqueous gradients.

Purification Decision Workflow

Before beginning, assess the purity of your crude material via TLC or LC-MS to determine the appropriate intervention.

PurificationWorkflow Start Crude 7-tert-Butyl-5-bromo-1H-indole (Assess Purity) Decision1 Purity > 90%? Start->Decision1 ColChrom Silica Gel Chromatography (Hexane:EtOAc 9:1) Decision1->ColChrom No Recryst Recrystallization (Hexane/EtOAc) Decision1->Recryst Yes, off-white Charcoal Activated Carbon Treatment (If highly colored) Decision1->Charcoal Yes, but colored ColChrom->Recryst Pure Pure Product (> 99% Purity) Recryst->Pure Charcoal->Recryst

Decision matrix for the purification of 7-tert-Butyl-5-bromo-1H-indole based on purity.

Step-by-Step Experimental Methodologies

Protocol A: Silica Gel Flash Chromatography (For Crude Mixtures <90% Purity)

Causality: The lipophilic tert-butyl group drastically increases the Rf value of this compound on normal-phase silica. A highly non-polar mobile phase is required to prevent co-elution with polar impurities[2].

  • Dry Loading: Dissolve the crude mixture in a minimal amount of DCM. Add silica gel (1:3 ratio to crude mass) and evaporate to dryness under reduced pressure. Note: Dry loading prevents the band broadening that occurs when highly lipophilic compounds are wet-loaded.

  • Column Packing: Pack the column using a slurry of silica gel in 100% Hexane.

  • Elution: Begin elution with 100% Hexane. Gradually increase the polarity to a maximum of 90:10 Hexane:Ethyl Acetate[2].

  • Fraction Collection: Monitor fractions via TLC (UV active at 254 nm). Combine fractions containing the pure product and concentrate under reduced pressure to yield a semi-pure solid.

Protocol B: Dual-Solvent Recrystallization (For Material >90% Purity)

Causality: Recrystallization relies on the differential solubility of the target compound versus impurities across a temperature gradient. The Hexane/Ethyl Acetate system is ideal for lipophilic indoles, providing a sharp solubility drop upon cooling[3][4].

  • Dissolution: Place the semi-pure 7-tert-Butyl-5-bromo-1H-indole in an Erlenmeyer flask. Add a minimal volume of hot Ethyl Acetate (approx. 60°C) dropwise until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is dark brown or red, add 1-2% (w/w) activated charcoal, boil gently for 2 minutes, and perform a hot gravity filtration through fluted filter paper[5].

  • Anti-Solvent Addition: Keep the solution hot and on a stir plate. Add hot Hexane dropwise until the solution becomes faintly turbid (reaching the saturation point). Add exactly 1-2 drops of hot Ethyl Acetate to clear the turbidity.

  • Crystallization: Remove the flask from the heat source. Cover and allow it to cool slowly to room temperature undisturbed. Note: Slow cooling promotes the growth of large, pure crystals and actively excludes impurities from the forming crystal lattice[6].

  • Harvesting: Once at room temperature, place the flask in an ice bath for 30 minutes to maximize yield. Collect the crystals via vacuum filtration using a Büchner funnel. Wash with a minimal amount of ice-cold Hexane[6].

Troubleshooting Guides & FAQs

Q1: My recrystallized product is turning pink/brown upon storage. How do I prevent this? A1: Indoles are inherently electron-rich and susceptible to auto-oxidation, which forms highly colored polymeric indoxyl species. While the C5-bromo group mildly deactivates the ring, the free N-H bond remains vulnerable. Solution: Always dry your purified crystals under high vacuum in the dark. Store the final product in an amber glass vial backfilled with an inert gas (Argon or Nitrogen) at -20°C. Using degassed solvents during Protocol B also minimizes dissolved oxygen exposure[6].

Q2: During the anti-solvent addition step, my compound "oils out" instead of forming crystals. What causes this and how do I fix it? A2: "Oiling out" (liquid-liquid phase separation) occurs when the compound's melting point is lower than the temperature at which it saturates the mixed solvent system, or if the anti-solvent (Hexane) is added too rapidly. Solution: If oiling occurs, reheat the mixture until it becomes a homogeneous solution again. Add a slightly higher ratio of the good solvent (Ethyl Acetate). Allow the solution to cool much more slowly. Introducing a microscopic "seed crystal" of pure 7-tert-Butyl-5-bromo-1H-indole before the cloud point is reached can bypass the supersaturation phase and force solid nucleation instead of oiling.

Q3: I am observing a persistent regioisomeric impurity (e.g., a 4-bromo or 6-bromo variant) that co-elutes during silica gel chromatography. How can I separate them? A3: Regioisomers of lipophilic indoles often have nearly identical Rf values on normal-phase silica gel because their overall dipole moments are very similar. Solution: Do not rely on normal-phase chromatography for this separation. Instead, utilize fractional recrystallization (Protocol B). The crystal lattice packing is highly sensitive to the steric positioning of the bulky bromine atom relative to the tert-butyl group. Multiple crops of recrystallization will selectively enrich the desired isomer.

Q4: My recovery yield after recrystallization is below 50%. How can I optimize this? A4: High product loss is almost always due to using an excessive volume of the primary solvent (Ethyl Acetate) or not allowing sufficient time for crystallization at low temperatures[6]. Solution: Ensure you are adding the hot Ethyl Acetate dropwise only until dissolution is achieved. If you overshoot, boil off the excess solvent before adding the Hexane. Additionally, ensure the final ice-bath cooling step is maintained for at least 30–60 minutes to depress the solubility as much as possible before filtration.

References

  • Organic Syntheses. "7-indolinecarboxaldehyde." Available at: [Link]

  • ACS Publications. "A Reinvestigation of 4-Hydroxyindole-6-carboxylate Synthesis..." Available at: [Link]

  • PubMed Central (PMC). "Structure-Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1)." Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC method validation for assessing 7-tert-Butyl-5-bromo-1H-indole purity

Purity Assessment of 7-tert-Butyl-5-bromo-1H-indole: A Comparative Guide to HPLC Method Validation As a Senior Application Scientist, I frequently encounter the analytical challenge of separating closely related halogena...

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Author: BenchChem Technical Support Team. Date: April 2026

Purity Assessment of 7-tert-Butyl-5-bromo-1H-indole: A Comparative Guide to HPLC Method Validation

As a Senior Application Scientist, I frequently encounter the analytical challenge of separating closely related halogenated indole intermediates. 7-tert-Butyl-5-bromo-1H-indole is a critical building block in the synthesis of active pharmaceutical ingredients (APIs), particularly kinase inhibitors. The bulky tert-butyl group at the 7-position and the reactive bromine at the 5-position create a unique steric and electronic environment. Accurately determining its purity requires resolving the main API from critical impurities, such as the debrominated analog (7-tert-butyl-1H-indole) and closely eluting positional isomers (e.g., 4-bromo or 6-bromo analogs)[1].

This guide objectively compares the performance of a modern Core-Shell (Superficially Porous Particle) column against a traditional Fully Porous Particle column for this application. We will explore the causality behind our chromatographic choices and validate the optimized method according to the latest ICH Q2(R2) guidelines[2].

The Causality of Column Selection: Core-Shell vs. Fully Porous

Traditional HPLC methods for substituted indoles often rely on 5 µm fully porous C18 columns[1]. However, these columns suffer from significant band broadening due to long diffusion paths within the completely porous silica matrix.

Core-shell technology utilizes a solid, impermeable silica core surrounded by a thin porous shell. This architecture fundamentally alters the mass transfer kinetics. As described by the van Deemter equation, the shortened diffusion path in core-shell particles minimizes the C-term (resistance to mass transfer), while the highly uniform particle size distribution reduces the A-term (eddy dispersion)[3]. For a bulky molecule like 7-tert-Butyl-5-bromo-1H-indole, this means the analyte spends less time trapped inside deep pores, resulting in sharper peaks, higher efficiency, and lower backpressures compared to sub-2 µm fully porous columns[4][5].

G CS Core-Shell Particle (Solid Core, Porous Shell) CS_Diff Short Diffusion Path Rapid Mass Transfer CS->CS_Diff CS_Result Narrow Peaks High Efficiency CS_Diff->CS_Result FP Fully Porous Particle (Completely Porous) FP_Diff Long Diffusion Path Slow Mass Transfer FP->FP_Diff FP_Result Broader Peaks Lower Efficiency FP_Diff->FP_Result

Caption: Mass transfer dynamics and resulting chromatographic efficiency: Core-Shell vs. Fully Porous.

Experimental Design & Self-Validating Protocol

To demonstrate the superiority of the core-shell approach, we designed a self-validating experimental system comparing two columns under identical mobile phase conditions. The protocol incorporates a System Suitability Test (SST) to ensure the method self-validates its resolving power prior to data acquisition.

Materials & Reagents
  • Analyte: 7-tert-Butyl-5-bromo-1H-indole (Target).

  • Critical Impurities: 7-tert-butyl-1H-indole (Debrominated), 7-tert-butyl-4-bromo-1H-indole (Positional Isomer).

  • Column A (Core-Shell): 2.7 µm C18, 150 x 4.6 mm[3].

  • Column B (Fully Porous): 5.0 µm C18, 150 x 4.6 mm.

Step-by-Step Methodology
  • Mobile Phase Preparation: Prepare an isocratic mixture of 65% Acetonitrile and 35% Ultrapure Water. Causality: Acetonitrile provides the necessary elution strength for the hydrophobic tert-butyl group. Add 0.1% Formic Acid to the aqueous phase. Causality: Formic acid suppresses the ionization of the indole nitrogen (pKa ~16, but surface silanol interactions can cause tailing), ensuring a neutral state for sharp, reproducible peak shapes[6].

  • Standard Preparation (1.0 mg/mL): Accurately weigh 10.0 mg of 7-tert-Butyl-5-bromo-1H-indole into a 10 mL volumetric flask. Dissolve and make up to volume with HPLC-grade methanol.

  • Self-Validating Spiked Solution (SST): Prepare a solution containing 1.0 mg/mL of the target compound spiked with 0.5% (w/w) of both the debrominated and isomeric impurities. Causality: Injecting this mixture first proves the system's capability to resolve the critical pair (target vs. 4-bromo isomer) before any unknown samples are processed.

  • System Equilibration: Flush the column at 1.0 mL/min for at least 20 column volumes. Monitor the UV baseline at 280 nm until drift is < 1 mAU/hr.

  • Injection & Acquisition: Inject 5 µL of the SST solution. Record the chromatogram for 15 minutes. Calculate retention time ( tR​ ), resolution ( Rs​ ), and theoretical plates ( N ).

Comparative Performance Data

The experimental results clearly demonstrate the chromatographic advantages of the core-shell architecture over the traditional fully porous matrix.

Table 1: Chromatographic Performance Comparison (Isocratic Elution)

MetricColumn A: Core-Shell (2.7 µm)Column B: Fully Porous (5.0 µm)Performance Gain
Retention Time ( tR​ ) Target 6.2 min10.5 min40% Faster Analysis
Resolution ( Rs​ ) Critical Pair 2.9 (Baseline Resolved)1.4 (Co-eluting)+107% Resolution
Theoretical Plates ( N ) > 22,000~ 9,500+131% Efficiency
Tailing Factor ( Tf​ ) 1.051.35Superior Peak Symmetry
Backpressure 210 bar140 barWell within standard HPLC limits

Discussion of Causality: The core-shell column achieved baseline resolution ( Rs​=2.9 ) between the 5-bromo target and the 4-bromo isomer, whereas the fully porous column failed to fully resolve them ( Rs​=1.4 ). Because the solid core restricts diffusion depth, the bulky 7-tert-Butyl-5-bromo-1H-indole rapidly partitions in and out of the stationary phase. This eliminates the peak tailing observed in the fully porous column and compresses the analyte band, yielding a 40% reduction in run time and significantly higher sensitivity[5].

ICH Q2(R2) Method Validation Workflow

Having established the core-shell column as the superior choice, we proceeded to validate the method according to the ICH Q2(R2) guidelines. This ensures the analytical procedure is scientifically sound, reproducible, and defensible for regulatory submissions[7][8].

Validation Start Method Optimization (Core-Shell C18) Spec Specificity (Resolution > 2.0) Start->Spec Lin Linearity & Range (R² > 0.999) Spec->Lin Sens LOD & LOQ (S/N Ratio Assessment) Lin->Sens Prec Precision & Accuracy (RSD < 2.0%) Sens->Prec Robust Robustness (Flow, Temp, pH variations) Prec->Robust Valid Validated Method Ready for Routine QC Robust->Valid

Caption: ICH Q2(R2) analytical method validation lifecycle for purity assessment.

Table 2: ICH Q2(R2) Validation Summary for Core-Shell Method

Validation ParameterICH Q2(R2) Acceptance CriteriaCore-Shell Method ResultsStatus
Specificity No interference from blank; Rs​ > 1.5No blank peaks; Rs​ = 2.9 (Isomer)Pass
Linearity R2 0.999 (25% to 150% of nominal) R2 = 0.9998Pass
Precision (Repeatability) %RSD 2.0% (n=6 injections)%RSD = 0.45% (Peak Area)Pass
Accuracy (Recovery) 98.0% - 102.0% at 3 concentration levels99.2% - 100.5%Pass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) 100.05 µg/mL (S/N = 12)Pass
Robustness Stable tR​ and Rs​ across deliberate variations Rs​ > 2.5 at ± 0.1 mL/min flow ratePass

Conclusion

For the purity assessment of sterically hindered and halogenated intermediates like 7-tert-Butyl-5-bromo-1H-indole, core-shell technology offers a definitive advantage over traditional fully porous particles. By minimizing intra-particle diffusion, the core-shell column provides the high theoretical plate count required to resolve critical isomeric impurities while simultaneously reducing solvent consumption and run times[3][4]. The validated method strictly complies with ICH Q2(R2) standards, ensuring its trustworthiness and suitability for rigorous pharmaceutical quality control[8].

References

  • Validation of Analytical Procedures Q2(R2) - ICH Source: ich.org URL:[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: europa.eu URL:[Link]

  • Choosing Between Fully Porous and Superficially Porous Particles in HPLC: Performance, Pressure, and Practicality Source: elementlabsolutions.com URL:[Link]

  • Core-shell column - Shimadzu Source: shimadzu.com URL:[Link]

  • Unraveling the Advantages of Core-Shell Columns in HPLC Source: pharmagrowthhub.com URL:[Link]

  • Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column Source: sielc.com URL:[Link]

  • ICH Q2 (R2) Validation of Analytical Procedures - MasterControl Source: mastercontrol.com URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Spectroscopic Validation of 7-tert-Butyl-5-bromo-1H-indole

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientif...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. The synthesis of substituted indoles, a privileged scaffold in medicinal chemistry, necessitates a robust analytical workflow to ensure the identity, purity, and stability of the target compound. This guide provides an in-depth comparison of spectroscopic techniques for the validation of 7-tert-Butyl-5-bromo-1H-indole, a key building block in the synthesis of various biologically active molecules.

The Strategic Importance of Orthogonal Spectroscopic Validation

The validation of a synthesized molecule like 7-tert-Butyl-5-bromo-1H-indole relies on a multi-pronged analytical approach. Each spectroscopic technique provides a unique piece of the structural puzzle. By combining data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, we can achieve a high degree of confidence in the assigned structure. This orthogonal approach is a self-validating system; the data from each technique should be consistent with and complementary to the others.

Caption: Workflow for the synthesis and spectroscopic validation of 7-tert-Butyl-5-bromo-1H-indole.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR Spectroscopy: Mapping the Proton Framework

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 7-tert-Butyl-5-bromo-1H-indole, we can predict the following characteristic signals:

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.1br s1HN-HThe indole N-H proton is typically a broad singlet in the downfield region.
~7.6d1HH-4The proton at C4 is expected to be a doublet due to coupling with H-6 (meta-coupling). The deshielding effect of the adjacent bromine at C5 and the ring current contribute to its downfield shift.
~7.3d1HH-6The proton at C6 will appear as a doublet due to meta-coupling with H-4.
~7.2t1HH-2The proton at C2 of the indole ring typically appears as a triplet (or more complex multiplet due to coupling with N-H and H-3).
~6.5t1HH-3The proton at C3 is coupled to H-2 and the N-H proton, resulting in a triplet-like signal.
~1.4s9H-C(CH₃)₃The nine equivalent protons of the tert-butyl group will appear as a sharp singlet in the upfield region.

Note: The exact chemical shifts can vary depending on the solvent and concentration. The predictions are based on data from analogous substituted indoles.[1][2]

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides information about the different carbon environments in the molecule. The predicted ¹³C NMR spectrum of 7-tert-Butyl-5-bromo-1H-indole is as follows:

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~135C-7aQuaternary carbon at the ring junction, deshielded by the aromatic system.
~133C-7Carbon bearing the bulky tert-butyl group.
~129C-3aAnother quaternary carbon at the ring junction.
~125C-2The C2 carbon of the indole ring.
~124C-4Aromatic CH carbon, deshielded by the adjacent bromine.
~122C-6Aromatic CH carbon.
~115C-5Carbon bearing the bromine atom, its chemical shift is significantly influenced by the halogen.
~102C-3The C3 carbon of the indole ring, typically found at a higher field compared to C2.
~35-C (CH₃)₃Quaternary carbon of the tert-butyl group.
~32-C(C H₃)₃The three equivalent methyl carbons of the tert-butyl group.

Note: These predictions are based on the analysis of similar substituted indoles and the known effects of tert-butyl and bromo substituents on the indole ring.[2][3]

Advanced NMR Techniques for Unambiguous Assignments

For a definitive assignment of all proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable.

  • COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the coupling between H-4 and H-6, as well as between H-2 and H-3.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the unambiguous assignment of the protonated carbons (C-2, C-3, C-4, C-6, and the methyl carbons of the tert-butyl group).

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. For instance, correlations between the tert-butyl protons and C-7, C-6, and C-7a would definitively confirm the position of the tert-butyl group.

Caption: Key ¹H-¹H couplings in 7-tert-Butyl-5-bromo-1H-indole.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified 7-tert-Butyl-5-bromo-1H-indole in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

  • 2D NMR: If necessary, acquire COSY, HSQC, and HMBC spectra using standard pulse programs.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation pattern.

Expected Mass Spectrum

For 7-tert-Butyl-5-bromo-1H-indole (C₁₂H₁₄BrN, Molecular Weight: 251.04/253.04 g/mol ), the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).[4]

m/z (Predicted)IonNotes
251/253[M]⁺˙Molecular ion peak, showing the characteristic 1:1 isotopic pattern for a single bromine atom.
236/238[M - CH₃]⁺Loss of a methyl radical from the tert-butyl group, a common fragmentation pathway for t-butyl substituted aromatics.
195/197[M - C₄H₈]⁺˙Loss of isobutylene via a McLafferty-type rearrangement is less likely for an aromatic tert-butyl group but could be a minor fragment. A more likely fragmentation is the loss of the entire tert-butyl group.
172[M - Br]⁺Loss of the bromine radical.
57[C₄H₉]⁺The tert-butyl cation, which is often a prominent peak in the mass spectra of compounds containing this group.

Note: The relative intensities of these fragments will depend on the ionization technique used (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).

High-Resolution Mass Spectrometry (HRMS)

For unequivocal confirmation of the elemental composition, high-resolution mass spectrometry is the gold standard. HRMS can measure the m/z value to several decimal places, allowing for the calculation of the exact molecular formula.

  • Calculated for C₁₂H₁₄⁷⁹BrN: 251.0364

  • Calculated for C₁₂H₁₄⁸¹BrN: 253.0344

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[5]

  • Data Acquisition (ESI-MS): Infuse the sample solution into the electrospray ionization source of the mass spectrometer. Acquire the spectrum in positive ion mode.

  • Data Acquisition (EI-MS): For more extensive fragmentation data, introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy measures the absorption of infrared radiation by a molecule as it vibrates. Different functional groups have characteristic vibrational frequencies, making IR spectroscopy a valuable tool for identifying their presence.

Characteristic IR Absorptions

The IR spectrum of 7-tert-Butyl-5-bromo-1H-indole is expected to show the following key absorption bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
~3400N-H stretchIndole N-H
3100-3000C-H stretchAromatic C-H
2960-2850C-H stretchAliphatic C-H (tert-butyl)
~1600, ~1450C=C stretchAromatic ring
~1365C-H bendtert-butyl (characteristic umbrella mode)
~800-880C-H bendOut-of-plane bending for substituted benzene
~600-500C-Br stretchCarbon-bromine bond

Note: The C-Br stretch is in the fingerprint region and may be difficult to assign definitively. The presence of the other characteristic peaks, however, provides strong evidence for the proposed structure.[2][6]

Experimental Protocol: Infrared Spectroscopy (ATR)
  • Sample Preparation: Place a small amount of the solid, purified 7-tert-Butyl-5-bromo-1H-indole directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically over the range of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal should be recorded and subtracted from the sample spectrum.[4]

Conclusion: A Synergistic Approach to Structural Validation

The spectroscopic validation of 7-tert-Butyl-5-bromo-1H-indole is a clear example of the power of a multi-technique, synergistic approach. ¹H and ¹³C NMR spectroscopy provide the detailed carbon-hydrogen framework, mass spectrometry confirms the molecular weight and elemental composition, and infrared spectroscopy identifies the key functional groups. The consistency of the data obtained from these orthogonal techniques provides a high level of confidence in the structural assignment. For researchers in drug discovery and development, a thorough understanding and application of these validation techniques are paramount for advancing lead compounds with a solid foundation of chemical integrity.

References

  • BenchChem. (2025). Mass Spectrometry Analysis: A Comparative Guide to tert-Butyl 7-bromo-1H-indole-1-carboxylate.
  • Microplasma jet mass spectrometry of halogenated organic compounds. (n.d.).
  • Halogenated organic contaminants. (n.d.). Elsevier.
  • Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. (n.d.). PMC.
  • 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of tert-Butyl 7-bromo-1H-indole-1-carboxylate.
  • BenchChem. (2025). Spectroscopic Profile of 5-Bromoindole: A Technical Guide.
  • Indole at BMRB. (n.d.). Retrieved from [Link]

  • ¹H NMR (400 MHz, DMSO-d6) δ 1.39. (n.d.). Rsc.org.
  • Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2), 431.
  • Supporting information. (n.d.). The Royal Society of Chemistry.
  • BenchChem. (2025). Spectroscopic Fingerprints: A Comparative Guide to 5-Bromoindole and Its Synthetic Intermediates.
  • Spectroscopic and computational characterizations, Hirshfeld surface investigations, anticancer studies and molecular docking an. (n.d.). Indian Academy of Sciences.
  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025, February 23). YouTube. Retrieved from [Link]

  • Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. (n.d.). ANU Open Research.
  • tert-Butyl (2S,3R,4R)-7′-bromo-4-methyl-2′,5-dioxo-4,5-dihydro-3H-spiro[furan-2,3′-indoline]-3-carboxylate. (n.d.).
  • 2-tert-Butyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole. (2025, October 16).
  • scientific letter. (2022, December 13).
  • Supporting Information - Palladium Catalyzed Direct C3-Cyanation of Indoles Using Acetonitrile as the Cyanide Source. (n.d.). The Royal Society of Chemistry.
  • 5-Bromo-1-(tert-butyldimethylsilyl)-1H-indole. (n.d.). PubChem. Retrieved from [Link]

  • FT-IR spectrum of tert-butyl... (n.d.).
  • BenchChem. (2025). Crystal Structure of tert-Butyl 7-bromo-1H-indole-1-carboxylate: A Search for Definitive Data.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 7-tert-Butyl-5-bromo-1H-indole

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, field-tested protocols for the safe hand...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, field-tested protocols for the safe handling of 7-tert-Butyl-5-bromo-1H-indole (CAS 1219832-07-1), focusing on the selection, use, and disposal of Personal Protective Equipment (PPE). While specific hazard data for this compound is limited, a comprehensive analysis of closely related bromoindole analogs provides a robust framework for ensuring laboratory safety. The procedures outlined below are designed to be a self-validating system, grounded in established chemical safety principles.

Hazard Assessment: An Evidence-Based Approach

The foundation of any safety protocol is a thorough understanding of the potential hazards. Based on the documented risks of analogous bromoindole compounds, 7-tert-Butyl-5-bromo-1H-indole should be handled as a hazardous substance.[1][2] The primary concerns stem from its potential to cause significant irritation upon contact or inhalation.

The hazard classifications for structurally similar bromoindoles are summarized below. It is prudent to assume 7-tert-Butyl-5-bromo-1H-indole exhibits a similar profile.

Hazard CodeHazard StatementClassificationSignal Word
H315Causes skin irritationSkin Irritation, Cat. 2Warning
H319Causes serious eye irritationEye Irritation, Cat. 2Warning
H335May cause respiratory irritationSTOT SE, Cat. 3Warning
H302+H312+H332Harmful if swallowed, in contact with skin or if inhaledAcute Toxicity, Cat. 4Warning
STOT SE: Specific Target Organ Toxicity - Single Exposure. Data derived from analogous compounds.[1][2][3][4][5]

These classifications dictate a stringent PPE protocol. The indole structure, combined with a halogen (bromine), often results in compounds that are irritants and require careful handling to prevent exposure.[1][4]

Core Protective Equipment: Your First Line of Defense

Engineering controls, such as chemical fume hoods, are the primary method for exposure reduction.[6] PPE is the critical final barrier between the researcher and the chemical.

Eye and Face Protection

Due to the high risk of serious eye irritation from solid particulates or splashes, appropriate eye protection is non-negotiable.[7]

  • Primary Protection: Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[7][8] This is crucial to prevent dust from entering the eyes.

  • Enhanced Protection: In situations with a heightened risk of splashing, such as during solution transfers or spill clean-up, a full-face shield should be worn over the primary safety goggles.[4]

Hand Protection

Bromoindole compounds can cause skin irritation, and some are harmful upon dermal contact.[1][2] Glove selection is therefore a critical decision.

Glove MaterialRecommended UseStandardCausality & Justification
Nitrile Rubber Splash protection and general handlingEN 374Offers good resistance to a wide range of chemicals and provides excellent dexterity. A minimum thickness of >0.11 mm is recommended.[9][10] Change gloves immediately upon contamination.
Butyl Rubber / Viton® Extended contact or immersionEN 374Generally recommended for halogenated hydrocarbons and aromatic compounds, offering longer breakthrough times for enhanced protection during prolonged handling procedures.[4]

Pre-Use Protocol: Always inspect gloves for any signs of degradation, punctures, or tears before use.[8] After handling, wash and dry hands thoroughly.

Body Protection

To prevent incidental skin contact, appropriate body protection is mandatory.

  • Lab Coat: A chemical-resistant or fire-retardant lab coat should be worn and kept fully fastened.[4][8]

  • Clothing: Wear long pants and closed-toe shoes to ensure no skin is exposed.

Respiratory Protection

Inhalation of bromoindole dust can cause respiratory tract irritation.[1][3] Engineering controls are the preferred method to manage this risk.

  • Standard Operations: All handling of solid 7-tert-Butyl-5-bromo-1H-indole that may generate dust must be performed in a certified chemical fume hood.[1]

  • Emergency or High-Exposure Scenarios: If exposure limits are exceeded, or during a significant spill, a respirator is required. Use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter (e.g., P1 or P100).[7][9] For major spills or fire-fighting, a self-contained breathing apparatus (SCBA) is necessary.[8]

Operational Plans: Integrating Safety into Your Workflow

A systematic approach to PPE usage minimizes the risk of contamination and exposure.

PPE Donning and Doffing Sequence

The order of putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat Don2 2. Respiratory Protection (if required) Don1->Don2 Don3 3. Eye/Face Protection Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Lab Coat (Turn inside out) Doff1->Doff2 Doff3 3. Eye/Face Protection Doff2->Doff3 Doff4 4. Respiratory Protection Doff3->Doff4

Caption: PPE Donning and Doffing Sequence.

Step-by-Step Handling Protocol
  • Preparation: Before handling the compound, ensure a chemical fume hood is operational and an eyewash station and safety shower are accessible.[4] Prepare all necessary equipment to minimize movement.

  • Don PPE: Follow the donning sequence outlined in the diagram above.

  • Handling:

    • Conduct all manipulations of the solid compound within the fume hood to contain dust.[6]

    • Use tools like spatulas and weighing paper to avoid direct contact.

    • Keep the container tightly closed when not in use.[1]

  • Post-Handling:

    • Decontaminate any surfaces that may have come into contact with the chemical.

    • Follow the doffing sequence carefully to avoid contaminating your skin or clothing.

    • Wash hands thoroughly with soap and water after removing gloves.[1][3]

  • Hygiene: Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[3][7]

Spill and Disposal Plan

A clear and rehearsed plan for managing spills and waste is essential for laboratory and environmental safety.

Emergency Exposure Response
  • Skin Contact: Immediately take off contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][8]

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][7]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[8]

Spill Response Protocol

For a small-scale laboratory spill:

Spill_Response A 1. Evacuate & Alert B 2. Ensure Ventilation (Fume Hood) A->B C 3. Don Full PPE (incl. Respirator) B->C D 4. Contain Spill C->D E 5. Clean-up (Sweep solid carefully) D->E F 6. Collect Waste E->F G 7. Decontaminate Area F->G H 8. Dispose as Hazardous Waste G->H

Caption: Small-Scale Spill Response Workflow.

Detailed Steps:

  • Evacuate non-essential personnel from the immediate area.[8]

  • Ensure adequate ventilation, typically by working within a fume hood.

  • Wear all appropriate PPE, including respiratory protection.[4]

  • For solid spills, carefully sweep or vacuum the material to avoid generating dust. Do not use compressed air.[4]

  • Place the spilled material and any contaminated cleaning supplies into a sealed, clearly labeled container for hazardous waste.[4]

  • Thoroughly clean the spill area with a suitable solvent, followed by soap and water.

Waste Disposal

Proper disposal is a legal and ethical requirement to protect the environment.

  • Contaminated PPE: Disposable gloves, lab coats, and other contaminated items must be disposed of as hazardous waste. Do not mix with general laboratory trash.

  • Chemical Waste: Unused 7-tert-Butyl-5-bromo-1H-indole and its containers must be disposed of through an approved hazardous waste disposal plant.[1][7] Follow all local, regional, and national regulations for chemical waste.[6]

References

  • Carl ROTH. Safety Data Sheet: 5-Bromoindole. Available at: [Link]

  • Carl ROTH. Safety Data Sheet: 5-Bromoindole (Ireland). Available at: [Link]

  • NextSDS. tert-butyl 5-bromo-1H-indole-2-carboxylate — Chemical Substance Information. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
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